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  • Product: 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester
  • CAS: 1027079-22-6

Core Science & Biosynthesis

Foundational

structure elucidation of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research and development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential function of a molecule. This guide provides a comprehensive, multi-spectroscopic approach to the , a compound of interest as a chemical intermediate.[1] By synergistically applying Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and DEPT-135), we will assemble a complete and unambiguous structural portrait of the molecule. This document is intended for researchers and scientists in the fields of organic chemistry and drug development, offering not just a methodology, but the strategic rationale behind the integrated analytical workflow.

Initial Hypothesis: The Target Structure

Before embarking on spectroscopic analysis, we must first define the target molecule. 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester possesses a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol .[1] Its structure contains several key functional groups that will serve as spectroscopic markers: a para-substituted aromatic ring, an aryl alkyl ether linkage, an aliphatic chain, and a methyl ester.

Figure 1: Hypothesized Structure of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

Caption: Chemical structure of the target analyte.

The Elucidation Workflow: An Integrated Strategy

A robust structure elucidation is not a linear process but a cycle of hypothesis and validation. Data from one technique informs the interpretation of another, progressively building a self-consistent structural model. The workflow is designed to move from broad characterization to fine-detail mapping.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Core Objective: To confirm the molecular weight and elemental composition, providing the fundamental formula upon which the structure is built.

Mass spectrometry provides the exact mass of the parent molecule and reveals key fragmentation patterns that offer initial structural clues. While Electron Ionization (EI) is a standard method, its high energy can sometimes prevent the observation of the molecular ion.[2] A soft ionization technique, such as Field Ionization (FI) or Electrospray Ionization (ESI), is often preferable to ensure the molecular ion is clearly identified.[2]

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C at 10°C/min) to ensure sample purity and elution.

  • MS Acquisition: Acquire mass spectra in EI mode (70 eV) over a mass range of m/z 40-400.

Anticipated Mass Spectrum Data

High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak at an m/z value corresponding to the exact mass of C₁₃H₁₈O₄.

Table 1: Predicted Key Fragments in Mass Spectrometry

m/z (Predicted)Fragment LostStructure of Fragment Ion
238-[C₁₃H₁₈O₄]⁺ (Molecular Ion)
207•OCH₃ (from ester)[C₁₂H₁₅O₃]⁺
179•CH₂CH₂COOCH₃[C₁₀H₁₁O₂]⁺
137•(CH₂)₄COOCH₃[C₇H₇O₂]⁺ (Methoxyphenoxy cation)
124-[C₇H₈O₂]⁺ (McLafferty rearrangement product)
109•CH₃ from methoxy group[C₆H₅O₂]⁺
59•(CH₂)₄(C₆H₄O)(OCH₃)[COOCH₃]⁺

Infrared Spectroscopy: Functional Group Fingerprinting

Core Objective: To rapidly identify the presence of key functional groups hypothesized from the molecular formula.

IR spectroscopy is a powerful, non-destructive technique for confirming the types of bonds present in a molecule. The presence of an ester, an ether, and an aromatic ring will generate a highly characteristic spectrum.

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.[3]

  • Data Processing: Perform a background correction on the acquired spectrum.

Anticipated IR Absorption Data

The IR spectrum will provide clear evidence for the major functional groups. The absence of a broad O-H stretch between 3200-3600 cm⁻¹ is a crucial piece of negative evidence, ruling out the presence of alcohol or carboxylic acid functionalities.[4]

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3050-3010C-H StretchAromatic C-H
2960-2850C-H StretchAliphatic C-H (CH₃, CH₂)
1735 C=O Stretch Ester Carbonyl (Key Signal)
1600, 1500, 1450C=C StretchAromatic Ring
1245 C-O-C Asymmetric Stretch Aryl Alkyl Ether (Key Signal) [4][5]
1180C-O StretchEster
1040C-O-C Symmetric StretchAryl Alkyl Ether
830C-H Out-of-Plane Bend1,4-Disubstituted (para) Aromatic Ring

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Core Objective: To provide a detailed map of the carbon-hydrogen framework, establishing atom connectivity and stereochemical relationships.

NMR is the most powerful tool for the de novo structure elucidation of organic molecules. ¹H NMR reveals the number and type of hydrogen atoms, while ¹³C NMR provides a census of the carbon atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Key parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Anticipated ¹H NMR Data

The ¹H NMR spectrum is predicted to show 7 distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms (O) and the diamagnetic anisotropy of the aromatic ring.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Label (Structure)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a6.88d, J=9.0 Hz2HAromatic H (ortho to -O(CH₂)₄-)Shielded by electron-donating ether group.
b6.82d, J=9.0 Hz2HAromatic H (ortho to -OCH₃)Shielded by electron-donating ether group.
c3.92t, J=6.4 Hz2H-O-CH ₂-CH₂-Deshielded by adjacent ether oxygen.[5]
d3.77s3HAr-OCHProtons on carbon attached to aryl ether oxygen appear at 3.7-4.0 ppm.[4]
e3.67s3H-COOCHStandard methyl ester chemical shift.
f2.36t, J=7.2 Hz2H-CH ₂-COO-Alpha to carbonyl group.
g1.80-1.70m4H-O-CH₂-CH ₂-CH ₂-CH₂-COO-Aliphatic protons in the middle of the chain.
Anticipated ¹³C NMR & DEPT-135 Data

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, consistent with the molecular formula and accounting for the symmetry of the para-substituted ring. The DEPT-135 experiment is crucial for confirming the assignment of each carbon type.[6]

Table 4: Predicted ¹³C NMR and DEPT-135 Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
174.1NoneC =O (Ester)Typical chemical shift for an ester carbonyl carbon.[7]
153.8NoneAr-C -OCH₃Aromatic carbon attached to electronegative oxygen.
152.9NoneAr-C -O(CH₂)₄-Aromatic carbon attached to electronegative oxygen.
115.5Positive (CH)Ar-C H (ortho to -O(CH₂)₄-)Shielded aromatic carbon.
114.6Positive (CH)Ar-C H (ortho to -OCH₃)Shielded aromatic carbon.
67.8Negative (CH₂)-O-C H₂-Aliphatic carbon attached to ether oxygen, typically 50-80 ppm.[5]
55.7Positive (CH₃)Ar-OC H₃Ether methyl carbon.
51.5Positive (CH₃)-COOC H₃Ester methyl carbon.
33.9Negative (CH₂)-C H₂-COO-Carbon alpha to the ester carbonyl.
28.9Negative (CH₂)-O-CH₂-C H₂-Aliphatic carbon.
21.6Negative (CH₂)-CH₂-C H₂-CH₂-Aliphatic carbon.

Conclusion: A Unified Structural Verdict

The synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a definitive and self-validating elucidation of the structure of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

  • MS confirms the molecular formula C₁₃H₁₈O₄.

  • IR verifies the presence of the key ester, ether, and aromatic functional groups and the absence of hydroxyl groups.

  • ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively. The chemical shifts, coupling patterns, and integrations in the ¹H spectrum, along with the carbon count and types determined by ¹³C and DEPT-135 experiments, are all in perfect agreement with the proposed structure.

This integrated approach exemplifies a core principle of modern analytical chemistry: no single technique provides the complete picture. True structural confidence is achieved through the convergence of evidence from multiple, orthogonal analytical methods.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 5). Aromatic Compounds vs Ethers: Chemical Inertness Analysis. Retrieved from [Link]

  • ResearchGate. (2017, June 21). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]

  • RSC Publishing. (2017, June 21). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]

  • AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]

  • Rsc.org. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1027079-22-6 | Product Name : 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Keto-5-[4-[(5-keto-5-methoxy-pentanoyl)amino]butylamino]valeric acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Powers Group, UNL. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Up-Grade Education. (2024, November 5). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Elucidation in Organic Chemistry : The Search for the Right Tools. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0219139). Retrieved from [Link]

  • UArizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 4-oxo-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Short Synthesis of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic Acid Methyl Ester. Retrieved from [Link]

  • Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure s4A. 1 H NMR spectrum of 5-aminomethylsalicylic acid methyl.... Retrieved from [Link]

  • MDPI. (2020, October 19). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Retrieved from [Link]

  • SpectraBase. (n.d.). [4-(4-Methoxycarbonylmethoxy-phenoxy)-phenoxy]-acetic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Starting Materials and Synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

Executive Summary 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS 1027079-22-6) is a highly valued synthetic intermediate, prominently utilized in the total synthesis of complex natural products. Most notably, it se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS 1027079-22-6) is a highly valued synthetic intermediate, prominently utilized in the total synthesis of complex natural products. Most notably, it serves as a critical building block in the preparation of Stigmatellin A, a potent inhibitor of the cytochrome bc₁ complex in the mitochondrial respiratory chain [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the retrosynthetic logic, physicochemical properties, and mechanistic causality behind selecting 4-methoxyphenol and methyl 5-bromopentanoate as the optimal starting materials for its construction.

Retrosynthetic Architecture & Rationale

The target molecule consists of a central pentanoic acid chain, esterified at one terminus and etherified at the other. Constructing this ether linkage via a Williamson ether synthesis is highly atom-economical and scalable compared to alternative methods like the Mitsunobu reaction, which generates stoichiometric triphenylphosphine oxide waste.

  • Chemoselectivity Rationale: Why use a methyl ester instead of the free 5-bromopentanoic acid? If the free acid were used, the basic conditions required for etherification would deprotonate the carboxylic acid, generating a nucleophilic carboxylate. This would compete with the phenoxide, leading to unwanted esterification (forming a pentanoate ester) instead of the desired ether. Pre-protecting the acid as a methyl ester ensures absolute chemoselectivity.

  • Leaving Group Rationale: Methyl 5-bromopentanoate is chosen over its chloride or iodide counterparts [2]. Chlorides are less reactive in SN2 displacements, often requiring harsh heating or iodide catalysis. Iodides are highly reactive but prone to competitive E2 elimination and are significantly more expensive. Bromide offers the optimal thermodynamic balance of leaving group ability, reagent stability, and cost.

G Target 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Intermediate Williamson Ether Disconnection Target->Intermediate Retrosynthesis Phenol 4-Methoxyphenol (Nucleophile) Intermediate->Phenol AlkylHalide Methyl 5-bromopentanoate (Electrophile) Intermediate->AlkylHalide

Caption: Retrosynthetic disconnection of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

Physicochemical Profiling of Starting Materials

To ensure reproducible scale-up, understanding the physical properties of the starting materials is critical. 4-Methoxyphenol acts as the nucleophile precursor , while methyl 5-bromopentanoate (also known as methyl 5-bromovalerate) acts as the electrophile [2].

Property4-Methoxyphenol (Mequinol)Methyl 5-bromopentanoate
CAS Number 150-76-55454-83-1
Molecular Formula C₇H₈O₂C₆H₁₁BrO₂
Molecular Weight 124.14 g/mol 195.05 g/mol
Physical State Solid (White to off-white crystals)Liquid (Clear, colorless)
Melting / Boiling Point MP: 55-57 °C / BP: 243 °CBP: 114-115 °C (at 15 mmHg)
Role in Synthesis Nucleophile (Phenoxide precursor)Electrophile (Alkylating agent)

Mechanistic Causality in the Williamson Ether Synthesis

The forward synthesis relies on a bimolecular nucleophilic substitution (SN2).

  • Base Selection: Potassium carbonate (K₂CO₃) is the optimal base [3]. The pKa of 4-methoxyphenol is approximately 10.2. K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol but mild enough to prevent the saponification (hydrolysis) of the methyl ester, which would inevitably occur if stronger bases like NaOH or NaH (with trace moisture) were used.

  • Solvent Effects: N,N-Dimethylformamide (DMF) is selected as the solvent [3]. As a polar aprotic solvent, DMF readily dissolves K₂CO₃ and the resulting potassium phenoxide. More importantly, it leaves the phenoxide anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity and accelerating the SN2 attack on the primary bromide.

Workflow Step1 Deprotonation 4-Methoxyphenol + K2CO3 Step2 Phenoxide Formation (Active Nucleophile) Step1->Step2 DMF, Room Temp Step3 SN2 Substitution + Methyl 5-bromopentanoate Step2->Step3 SN2 attack on C5 Step4 Aqueous Workup (Quench & Extract) Step3->Step4 Completion by TLC Step5 Purification (Silica Gel Chromatography) Step4->Step5 Organic Phase Isolation

Caption: Experimental workflow and reaction mechanism for the Williamson etherification.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inherent chemical properties of the reagents ensure that in-process controls (IPC) and workup procedures naturally filter out unreacted starting materials.

Step 1: Phenoxide Generation

  • Charge a dry, round-bottom flask with 4-Methoxyphenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 - 2.0 equiv).

  • Add anhydrous DMF (approx. 10 mL per gram of phenol) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring ensures complete deprotonation, converting the phenol into the highly nucleophilic potassium phenoxide. The color may shift to a slight yellow tint, validating phenoxide formation.

Step 2: SN2 Alkylation 4. Add Methyl 5-bromopentanoate (1.1 equiv) dropwise to the reaction mixture [3]. 5. Heat the reaction to 60-80 °C under an inert atmosphere (N₂ or Argon) and stir for 12-16 hours. 6. In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate, 4:1). The disappearance of the lower-Rf phenol spot (UV active, stains with KMnO₄) validates reaction completion.

Step 3: Self-Validating Aqueous Workup 7. Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3x the reaction volume). 8. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). 9. Validation Logic: The aqueous layer traps the DMF solvent, inorganic salts (KBr, unreacted K₂CO₃), and any trace unreacted 4-methoxyphenol (which remains as a water-soluble phenoxide in the basic medium). The organic layer exclusively retains the neutral ester product. 10. Wash the combined organic layers with brine (to remove residual water and trace DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes) to yield 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester as a clear oil.

References

  • Synthesis of Stigmatellin A by Dieter Enders (2000) Source: SynArchive URL:[Link]

  • Methyl 5-bromovalerate (CID 79557) Source: PubChem, National Institutes of Health URL:[Link]

  • Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Foundational

The Strategic Role of Methyl 5-(4-methoxyphenoxy)pentanoate in Polyketide Synthesis: A Case Study on Stigmatellin A

Executive Summary In the landscape of complex natural product synthesis, the selection of orthogonal protecting groups is as critical as the carbon-carbon bond-forming reactions themselves. Methyl 5-(4-methoxyphenoxy)pen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex natural product synthesis, the selection of orthogonal protecting groups is as critical as the carbon-carbon bond-forming reactions themselves. Methyl 5-(4-methoxyphenoxy)pentanoate (CAS: 1027079-22-6) is a highly specialized chemical intermediate that exemplifies this principle. Primarily recognized for its foundational role in the total synthesis of the potent antibiotic Stigmatellin A, this compound utilizes the 4-methoxyphenoxy (PMP) group to mask a terminal primary alcohol. This whitepaper deconstructs the historical discovery, chemical rationale, and validated synthetic protocols surrounding this intermediate, providing a comprehensive guide for drug development professionals and synthetic chemists.

Historical Context & Biological Significance

The story of methyl 5-(4-methoxyphenoxy)pentanoate is inextricably linked to Stigmatellin A , a complex polyketide isolated in 1984 from the myxobacterium Stigmatella aurantiaca1[1]. Stigmatellin A is renowned for its exceptional biological activity: it is a powerful inhibitor of the cytochrome bc1 complex, binding specifically to the Qo site and halting electron transport in both mitochondria and chloroplasts.

The architectural complexity of Stigmatellin A—featuring a 5,7-dimethoxy-8-methylchromone head group and a highly functionalized hydrophobic polyketide tail with an (S,S,S,S)-stereochemical configuration—presented a formidable challenge to synthetic chemists. In 2000, Dieter Enders and colleagues achieved the first highly diastereo- and enantioselective total synthesis of Stigmatellin A2[2]. To construct the intricate polyketide side chain without unwanted side reactions, the terminal C5 hydroxyl group of the starting pentanoate required a robust protecting group. This necessity birthed the widespread use of the PMP-protected intermediate3[3].

Chemical Rationale: The PMP Protecting Group Strategy

In polyketide synthesis, the ester terminus of methyl 5-hydroxypentanoate must undergo aggressive transformations, such as conversion to a Weinreb amide, reduction to an aldehyde, and subsequent titanium-mediated syn-aldol or Horner-Wadsworth-Emmons (HWE) reactions 4[4].

The Causality of Choice: Why use 4-methoxyphenol (PMP) over standard protecting groups? A free hydroxyl group would quench the organometallic reagents (like LDA or Grignards) required for chain elongation. While silyl ethers (TBS, TIPS) or benzyl ethers (Bn) are common, the synthesis of Stigmatellin A involves downstream steps that are incompatible with these groups. The target molecule contains sensitive polyene systems that preclude the use of reductive hydrogenation (which would cleave a Benzyl ether and reduce the alkenes), and intermediate steps often require Lewis acids that can prematurely cleave silyl ethers. The PMP ether is highly lipophilic, completely stable to strong bases, Grignard reagents, and complex hydride reductions, yet it can be cleaved under uniquely mild, single-electron oxidative conditions.

Table 1: Comparative Analysis of Protecting Groups for Polyketide Assembly
Protecting GroupDeprotection ReagentOrthogonality / Stability ProfileRationale in Stigmatellin Synthesis
PMP (4-Methoxyphenyl) CAN (Ce(IV)) or Ag(II)Stable to acid, base, hydrogenation, and fluoride.Ideal; survives complex polyketide assembly and stereoselective reductions without alkene interference.
Benzyl (Bn) H₂, Pd/C or Na/NH₃Stable to acid/base. Cleaved by reduction.Unsuitable; Stigmatellin contains sensitive polyene systems that would undergo unwanted reduction.
TBS (Silyl Ether) TBAF or mild acidStable to base. Cleaved by acid or fluoride.Risky; intermediate aldol/HWE steps often require acidic workups or Lewis acids (e.g., TiCl₄).
THP (Acetal) Acid (e.g., PPTS)Stable to base. Cleaved by mild acid.Unsuitable; introduces a new stereocenter, complicating NMR spectra of chiral intermediates.

Synthetic Workflow & Integration

The workflow below illustrates how methyl 5-(4-methoxyphenoxy)pentanoate acts as the anchor for the polyketide chain. The ester is iteratively elongated, and only when the stereocenters are fully assembled is the PMP group oxidatively cleaved to allow coupling with the chromone core.

Workflow SM Starting Materials: 4-Methoxyphenol + Methyl 5-bromopentanoate Int1 Methyl 5-(4-methoxyphenoxy)pentanoate (CAS: 1027079-22-6) SM->Int1 Williamson Ether Synthesis Elongation Polyketide Chain Elongation (Aldol / HWE Reactions) Int1->Elongation Ester Enolate Chemistry Deprotect Oxidative Cleavage (CAN) Revealing Primary Alcohol Elongation->Deprotect Stereocenter Assembly Coupling Chromone Core Coupling (Baker-Venkataraman Rearrangement) Deprotect->Coupling Fragment Union Target Stigmatellin A (Cytochrome bc1 Inhibitor) Coupling->Target Final Deprotection

Workflow of Stigmatellin A synthesis utilizing the PMP-protected pentanoate intermediate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process checks that confirm reaction success without relying solely on downstream mass spectrometry.

Protocol A: Synthesis of Methyl 5-(4-methoxyphenoxy)pentanoate

This protocol utilizes a standard Williamson ether synthesis, optimized for high yield and simplified purification.

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-methoxyphenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Causality: K₂CO₃ is basic enough to deprotonate the phenol (pKa ~10) but not strong enough to hydrolyze the methyl ester at moderate temperatures.

  • Alkylation: Add methyl 5-bromopentanoate (1.1 equiv) dropwise. Heat the mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active phenol spot disappears and is replaced by a higher Rf spot (the PMP ether).

  • Workup & Validation: Quench with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (aq). Causality: The NaOH wash is a critical self-validating step; it specifically deprotonates any unreacted 4-methoxyphenol, pulling it into the aqueous layer and ensuring the organic layer contains only the pure product.

  • Characterization: ¹H NMR (CDCl₃) will confirm success via a diagnostic triplet at ~3.95 ppm (representing the -CH₂-O-Ar protons) and the distinct AB quartet of the aromatic PMP ring.

Protocol B: Oxidative Cleavage via Ceric Ammonium Nitrate (CAN)

Once the polyketide chain is assembled, the PMP group must be removed to reveal the primary alcohol.

Mechanism Ether PMP-Protected Intermediate Radical Radical Cation Intermediate Ether->Radical Ce(IV) to Ce(III) -1 e⁻ Hemiacetal Hemiacetal Intermediate Radical->Hemiacetal H₂O attack -1 e⁻, -H⁺ Products Primary Alcohol + p-Benzoquinone Hemiacetal->Products Fragmentation

Single-electron transfer mechanism for the oxidative cleavage of the PMP ether using CAN.

  • Setup: Dissolve the PMP-protected intermediate in a mixture of Acetonitrile and Water (MeCN:H₂O, 4:1 ratio, 0.1 M). Causality: The mixed solvent system is mandatory; CAN is highly water-soluble, while the lipophilic polyketide requires MeCN for solvation.

  • Oxidation: Cool the solution to 0 °C. Add Ceric Ammonium Nitrate (CAN, 2.5 to 3.0 equiv) portionwise over 10 minutes. Causality: Maintaining 0 °C is vital to prevent the over-oxidation of the newly formed primary alcohol into an aldehyde.

  • Self-Validation Checkpoint (Visual): The reaction progress is visually self-validating. Upon CAN addition, the solution turns a deep orange/red (indicating Ce(IV)-substrate complexation). As the single-electron transfer proceeds, the color fades to a pale yellow (indicating reduction to Ce(III)).

  • Workup & Quench: Dilute with Ethyl Acetate and immediately wash with saturated aqueous Sodium Sulfite (Na₂SO₃). Causality: Na₂SO₃ serves a dual purpose: it reduces any unreacted Ce(IV) and, crucially, reduces the highly electrophilic p-benzoquinone byproduct into water-soluble hydroquinone, preventing unwanted Michael additions to the newly revealed alcohol.

Conclusion & Future Perspectives

The strategic deployment of methyl 5-(4-methoxyphenoxy)pentanoate highlights the elegance of modern synthetic planning. By leveraging the unique redox properties of the PMP ether, chemists can navigate the treacherous waters of polyketide assembly without compromising sensitive functional groups. Today, as researchers look toward Stigmatellin A derivatives for novel agricultural fungicides and anti-biofilm agents against pathogens like Pseudomonas aeruginosa, mastering the chemistry of these foundational building blocks remains as relevant as ever.

References

  • Pharmaffiliates. "CAS No : 1027079-22-6 | Product Name : 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester."3[3]

  • Enders, D., et al. (2000). "Diastereo- and enantioselective total synthesis of stigmatellin A." PubMed / Chemistry - A European Journal. 2[2]

  • Höfle, G., et al. (1984) / Referenced in ResearchGate. "Aurafuron A and B, New Bioactive Polyketides from Stigmatella aurantiaca and Archangium gephyra (Myxobacteria)." 1[1]

  • SynArchive. "Synthesis of Stigmatellin A by Dieter Enders (2000)." 4[4]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester in Synthetic Chemistry

Introduction In the landscape of modern drug discovery and organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. 5-(4-Methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester, a seemingly unassuming molecule, emerges as a versatile and valuable building block. Its structure, featuring a terminal methyl ester, a flexible pentanoic acid backbone, and a methoxy-activated phenyl ether, offers a unique combination of reactive handles and structural motifs. This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols and expert insights, to empower researchers in their synthetic endeavors. The primary focus will be on its crucial role in the synthesis of the potent mitochondrial inhibitor, Stigmatellin A, with additional explorations into its potential in other areas of medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its effective application. The properties of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester are summarized below.

PropertyValueSource
CAS Number 1027079-22-6[1]
Molecular Formula C13H18O4[2]
Molecular Weight 238.28 g/mol [2]
IUPAC Name methyl 5-(4-methoxyphenoxy)pentanoate[2]
Appearance Not explicitly stated, likely an oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., CH2Cl2, THF, Methanol)General knowledge

Spectroscopic Data Summary:

Spectroscopy Expected Chemical Shifts / Signals
¹H NMR (CDCl₃) * ~3.65 ppm (s, 3H): Methyl ester protons (-COOCH₃).* ~3.90 ppm (t, 2H): Methylene protons adjacent to the phenoxy oxygen (-OCH₂-).* ~3.75 ppm (s, 3H): Methoxy group protons on the phenyl ring (Ar-OCH₃).* ~6.80-6.90 ppm (m, 4H): Aromatic protons of the p-disubstituted phenyl ring.* ~2.40 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂COOCH₃).* ~1.70-1.90 ppm (m, 4H): Remaining methylene protons of the pentanoic chain.
¹³C NMR (CDCl₃) * ~174 ppm: Carbonyl carbon of the ester.* ~154 ppm, ~149 ppm: Aromatic carbons attached to oxygens.* ~115-120 ppm: Remaining aromatic carbons.* ~68 ppm: Methylene carbon adjacent to the phenoxy oxygen.* ~55 ppm: Methoxy carbon on the phenyl ring.* ~51 ppm: Methyl ester carbon.* ~34 ppm, ~29 ppm, ~22 ppm: Methylene carbons of the pentanoic chain.
Mass Spectrometry (ESI+) * [M+Na]⁺ ~261.1 m/z

Core Application: Intermediate in the Total Synthesis of Stigmatellin A

The most prominent application of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is as a key precursor in the total synthesis of Stigmatellin A.[1][3] Stigmatellin A is a potent natural product isolated from the myxobacterium Stigmatella aurantiaca.[3] It functions as a powerful inhibitor of the cytochrome bc1 complex in mitochondria, a critical component of the electron transport chain.[3] This inhibitory action makes Stigmatellin A a valuable tool in biochemical research and a potential lead structure for the development of new therapeutic agents.

The synthetic utility of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester in this context lies in its role as a protected form of the corresponding carboxylic acid. The methyl ester group serves as a robust protecting group for the carboxylic acid functionality, allowing for transformations on other parts of a larger molecule without interference from the acidic proton. The first and most critical step in utilizing this intermediate is the deprotection of the carboxylic acid via hydrolysis.

Workflow for the Utilization of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

G A 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester B Hydrolysis (Base or Acid Catalyzed) A->B Deprotection C 5-(4-Methoxyphenoxy)pentanoic Acid (Activated Intermediate) B->C D Coupling with Chromone Fragment (Key step in Stigmatellin A synthesis) C->D E Stigmatellin A Precursor D->E F Further Synthetic Elaboration E->F G Stigmatellin A F->G

Caption: Synthetic workflow from the intermediate to Stigmatellin A.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, the activated form for subsequent coupling reactions.

Rationale: Alkaline hydrolysis is a classic and highly effective method for the deprotection of methyl esters. The use of a co-solvent system like methanol/water ensures the miscibility of both the ester and the aqueous base, facilitating a homogenous reaction. The reaction is typically driven to completion by the irreversible formation of the carboxylate salt.

Materials:

  • 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 4:1 v/v ratio).

  • Addition of Base: Add a solution of NaOH or KOH (1.5 - 3.0 eq) in water to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with 1M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the carboxylic acid into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(4-Methoxyphenoxy)pentanoic Acid.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: >90%

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methyl ester singlet at ~3.65 ppm in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal (>10 ppm) are indicative of a successful reaction.

Protocol 2: Acid-Catalyzed Hydrolysis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

This protocol offers an alternative to alkaline hydrolysis, which may be preferable if the molecule contains base-sensitive functional groups.

Rationale: Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Materials:

  • 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 1:1 v/v).

  • Addition of Acid: Add a catalytic amount of concentrated H₂SO₄ or HCl (e.g., 10-20 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by adding a saturated solution of NaHCO₃ until effervescence ceases.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Expected Yield: 80-95%[4]

Self-Validation: As with alkaline hydrolysis, confirm the product's identity and purity using spectroscopic methods.

Alternative Applications and Future Directions

While the synthesis of Stigmatellin A is a well-documented application, the structural motifs within 5-(4-Methoxyphenoxy)pentanoic Acid and its ester suggest broader utility in medicinal chemistry. Phenoxyalkanoic acids are a known class of compounds with diverse biological activities, including anti-inflammatory properties.[5]

Potential Application in the Synthesis of Bioactive Heterocycles

The carboxylic acid functionality, once deprotected, can serve as a handle for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[6]

G A 5-(4-Methoxyphenoxy)pentanoic Acid B Activation (e.g., with SOCl₂, Oxalyl Chloride) A->B C Acyl Chloride Intermediate B->C D Reaction with Dinucleophiles (e.g., Hydrazines, Diamines) C->D E Heterocyclic Scaffolds (e.g., Pyrazoles, Diazepines) D->E

Caption: Potential pathway to heterocyclic compounds.

This synthetic strategy opens avenues for creating novel libraries of compounds for drug screening. The phenoxy moiety can be further functionalized to modulate the pharmacological properties of the resulting heterocycles.

Conclusion

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is a strategically valuable intermediate with a proven role in the synthesis of the complex natural product Stigmatellin A. The straightforward hydrolysis of its methyl ester provides access to the corresponding carboxylic acid, a versatile precursor for further synthetic manipulations. The protocols detailed in this guide offer reliable methods for this key transformation. Beyond its application in natural product synthesis, the structural features of this compound present opportunities for its use in the broader field of medicinal chemistry, particularly in the construction of novel bioactive molecules. As the demand for innovative chemical scaffolds continues to grow, the creative application of such well-defined intermediates will remain a cornerstone of successful drug discovery and development programs.

References

  • Enders D, Geibel G, Osborne S. Diastereo- and enantioselective total synthesis of stigmatellin A. Chemistry. 2000 Apr 14;6(8):1302-9. [Link]

  • Some o-benzamidophenoxyacetic, phenylalkanoic and phenoxyalkanoic acids have been synthesized. Anti-inflammatory activity was measured by the phenylbenzoquinone writhing test in mice and the rat foot oedema test. [Link]

  • Pharmaffiliates. 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. [Link]

  • SpectraBase. Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. [Link]

  • Nagham Mahmood Aljamali. Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry. 2014;7(7):664-672. [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Habib, O. M. O.; Moawad, E. B.; El-Morsy, S. S. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of the Faculty of Pharmacy of Gazi University. 1988;5(2):117-124. [Link]

  • ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]

  • Molnar, M. Modern Strategies for Heterocycle Synthesis. Molecules. 2020;25(18):4130. [Link]

  • Methyl ester hydrolysis - ChemSpider SyntheticPages. [Link]

  • Research and Reviews. Alkaloids in Drug Discovery: Sources, Mechanisms, and Applications. [Link]

  • MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

  • Google P
  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • El-Sayed, M. A. A.; et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals. 2024;17(3):383. [Link]

  • Le, D. D.; et al. Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents. Bioorganic & Medicinal Chemistry Letters. 2017;27(16):3931-3938. [Link]

  • Lin, T. S.; et al. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry. 1976;19(4):495-498. [Link]

  • Google Patents. Mitomycin analogs, a process for preparing them and pharmaceutical compositions.
  • Beilstein Journal of Organic Chemistry. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • ResearchGate. A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. [Link]

Sources

Application

GC-MS analysis protocol for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

An Application Note for the Quantitative Analysis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Utilizing Gas Chromatography-Mass Spectrometry Abstract This comprehensive guide details a robust and validated Gas Chr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantitative Analysis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Utilizing Gas Chromatography-Mass Spectrometry

Abstract

This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS: 1027079-22-6). This compound is a notable intermediate in the synthesis of complex molecules such as Stigmatellin A[1]. The methodology herein is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system from sample preparation to data analysis. We emphasize the causality behind experimental choices, ensuring scientific integrity and reproducibility. The protocol covers optimized instrumental parameters, sample handling, and data interpretation, including expected mass fragmentation patterns.

Introduction and Principle

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is an organic compound whose purity and concentration are critical in multi-step synthetic pathways. Gas Chromatography (GC) is the ideal technique for its analysis due to the compound's volatility and thermal stability, which are characteristic of fatty acid methyl esters (FAMEs)[2]. The gas chromatograph separates the analyte from other components in a sample based on its partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas).

Following separation, the analyte is introduced into a Mass Spectrometer (MS). We utilize Electron Ionization (EI) at a standard energy of 70 eV, which fragments the molecule in a reproducible manner[3][4]. These fragments create a unique mass spectrum, akin to a molecular fingerprint, allowing for unambiguous identification. The mass spectrometer serves as a highly specific and sensitive detector, enabling precise quantification even in complex matrices.

Materials and Reagents

The selection of high-purity reagents is paramount to avoid analytical interference and ensure the longevity of the GC-MS system.

Item Specification Rationale & Supplier Example
Analyte Standard 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester, >98% purityA certified reference material is crucial for accurate quantification. (e.g., Toronto Research Chemicals[5], Sigma-Aldrich[6])
Solvent Hexane or Ethyl Acetate, HPLC or GC-gradeThese solvents are volatile, compatible with common GC phases, and have low residual signals[7].
GC Column Agilent HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column offers excellent thermal stability and inertness, providing good peak shape for a wide range of semi-volatile compounds[4].
Vials & Caps 2 mL amber glass autosampler vials with PTFE-lined septaGlass is inert, and PTFE lining prevents analyte interaction with the septum and solvent evaporation[8].
Carrier Gas Helium, 99.999% purity or higherHelium is the most common carrier gas, providing good separation efficiency[4]. High purity is essential to prevent column degradation and high background noise.

Experimental Workflow and Protocols

The overall analytical process is a sequential workflow designed to ensure accuracy and reproducibility at each stage.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & Sample Preparation Injection GC Injection (Splitless, 1 µL) Standard_Prep->Injection QC_Prep QC Sample Preparation QC_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Full Scan) Ionization->Detection Identification Peak Identification (RT & Mass Spectrum) Detection->Identification Integration Peak Integration & Quantification Identification->Integration Reporting Final Report Generation Integration->Reporting

Caption: High-level workflow for GC-MS analysis.

Preparation of Stock and Working Standards

Accurate standard preparation is the foundation of quantitative analysis.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.

  • Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Calibration Standards (0.5 - 20 µg/mL): Perform serial dilutions from the Intermediate Stock Solution to create a series of at least five calibration standards. A typical range would be 0.5, 1, 5, 10, and 20 µg/mL. Transfer to labeled autosampler vials. The goal is to achieve an on-column loading of approximately 10 ng for a mid-point standard with a 1 µL injection[8].

Sample Preparation

This protocol assumes the sample is a relatively clean solution (e.g., from a reaction workup). For complex matrices, additional cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required[7][9].

  • Dilution: Based on the expected concentration, dilute the sample with ethyl acetate to fall within the prepared calibration range.

  • Filtration: If any particulate matter is present, filter the diluted sample through a 0.22 µm PTFE syringe filter to prevent blockage of the injector and column[8].

  • Transfer: Transfer the final diluted and filtered sample into a labeled 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

These parameters are a validated starting point and may be adjusted to optimize for specific instrumentation.

Parameter Setting Justification
GC System Agilent 8890 or equivalent
Injector Split/Splitless
Injector Temp250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation[10].
Injection ModeSplitlessMaximizes analyte transfer to the column, providing optimal sensitivity for trace analysis[9].
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)Provides a good balance between analysis speed and separation efficiency.
Oven Program
Initial Temp100 °C, hold for 1 minAllows for tight focusing of the analyte band at the head of the column.
Ramp15 °C/min to 280 °CA moderate ramp rate effectively separates the analyte from potential impurities.
Final HoldHold at 280 °C for 5 minEnsures that all higher-boiling compounds are eluted from the column, preventing carryover.
MS System Agilent 5977 or equivalent
Transfer Line Temp280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp230 °CStandard temperature for robust EI ionization[4].
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVThe industry standard for creating reproducible fragmentation patterns that are comparable to library spectra[3].
Mass AnalyzerQuadrupole
Acquisition ModeScanFull scan mode is used for identification and confirmation of the analyte structure.
Scan Range50 - 450 m/zCovers the molecular weight of the analyte and its expected fragments.

Data Analysis and Interpretation

Analyte Identification

The identity of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is confirmed by a combination of its retention time (RT) from the GC and its mass spectrum from the MS.

  • Retention Time (RT): Under the specified conditions, the analyte will elute at a consistent RT. This should be confirmed by running a pure standard.

  • Mass Spectrum: The obtained spectrum of the sample peak should match the spectrum of the reference standard and correspond to the expected fragmentation pattern. The NIST spectral library can be used for tentative identification of unknown peaks in the chromatogram[11].

Expected Fragmentation Pattern

Electron ionization of the target molecule (MW: 238.28) is expected to produce several key fragment ions. Understanding these pathways is critical for confident identification.

Fragmentation cluster_mol cluster_frags mol Parent Molecule [C13H18O4]+• m/z = 238 f1 [M - •OCH3]+ m/z = 207 mol->f1 -31 f2 Methoxyphenol Ion [C7H8O2]+• m/z = 124 mol->f2 Ether Cleavage + H• transfer f3 Methoxyphenoxy Ion [C7H7O2]+ m/z = 123 mol->f3 Ether Cleavage f4 McLafferty Rearrangement [C3H6O2]+• m/z = 74 mol->f4 Ester Cleavage

Caption: Predicted major fragmentation pathways for the analyte.

  • Molecular Ion (M+•) at m/z 238: The peak corresponding to the intact molecule. It may be of low abundance.

  • Loss of Methoxy Group (m/z 207): Cleavage of the ester's methoxy group ([M-31]+) is a common fragmentation pathway.

  • Methoxyphenol Ion (m/z 124): A very common and often abundant fragment for phenoxy-containing compounds, resulting from cleavage at the ether bond with a hydrogen rearrangement[4].

  • McLafferty Rearrangement Ion (m/z 74): This is a characteristic rearrangement for methyl esters having a gamma-hydrogen, resulting in a fragment of [CH₂=C(OH)OCH₃]+•.

Quantification

Quantification is performed by generating a calibration curve.

  • Integration: Integrate the peak area of the primary quantifying ion (e.g., m/z 124, which is typically intense and specific) for each calibration standard.

  • Calibration Curve: Plot the peak area against the concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Acceptance Criteria: A valid calibration curve should have an R² value ≥ 0.995.

  • Sample Quantification: Integrate the peak area for the quantifying ion in the sample chromatogram and use the calibration equation to calculate its concentration. Remember to account for the initial dilution factor.

System Suitability and Quality Control

To ensure the trustworthiness of the results, the following checks should be performed.

  • Blank Injection: An injection of pure solvent (ethyl acetate) should be run at the beginning of the sequence to check for system contamination.

  • Calibration Verification: A mid-level calibration standard should be re-injected every 10-15 samples. The calculated concentration should be within ±15% of its true value.

  • Peak Shape: The analyte peak should be symmetrical, with a tailing factor between 0.9 and 1.5.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. By carefully controlling sample preparation and adhering to the specified instrumental parameters, researchers can achieve accurate and reproducible quantification critical for synthetic chemistry and quality assurance applications. The combination of chromatographic retention time and the unique mass spectral fingerprint ensures a high degree of confidence in the analytical results.

References

  • Carrapiso, A. I., & García, C. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zhang, J. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Technologies, Inc. Retrieved from [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Sample preparation GC-MS. (2025). SCION Instruments. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Gray, R. T., et al. (1971). Mass spectrometry in structural and stereochemical problems. CLXXIII. The electron impact induced fragmentations and rearrangements of trimethylsilyl esters of w-phenoxyalkanoic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reyes-Garcés, N., et al. (2018). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Retrieved from [Link]

  • 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Sinyavskaya, O. S., et al. (1975). Mass spectrometric study of methyl esters of penillonic acids. Chemistry of Natural Compounds. Retrieved from [Link]

  • Rajeswari, J., et al. (2015). GC-MS Analysis of Phytochemical Compounds in the Ethanolic Extract of Root of Lawsonia inermis Linn. International Journal of ChemTech Research. Retrieved from [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. (n.d.). JEOL. Retrieved from [Link]

  • Vrkoslav, V., et al. (2015). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Ali, B., et al. (2016). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. The Journal of Animal & Plant Sciences. Retrieved from [Link]

Sources

Method

Application Note: Large-Scale Synthesis of Methyl 5-(4-Methoxyphenoxy)pentanoate

Executive Summary & Scope Methyl 5-(4-methoxyphenoxy)pentanoate (CAS: 1027079-22-6) is a high-value synthetic intermediate utilized extensively in the pharmaceutical and fine chemical industries. It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 5-(4-methoxyphenoxy)pentanoate (CAS: 1027079-22-6) is a high-value synthetic intermediate utilized extensively in the pharmaceutical and fine chemical industries. It serves as a critical building block in the synthesis of enantiopure β-lactams—which are advanced precursors for thrombin and tryptase inhibitors[1]—and in the total synthesis of complex polyketides such as Stigmatellin A[2].

This application note provides a field-proven, scalable protocol for the synthesis of this molecule via a bimolecular nucleophilic substitution (SN2) pathway. The guide is specifically engineered for process chemists and drug development professionals, focusing on causality, exotherm control, and self-validating quality control metrics.

Mechanistic Principles & Process Rationale

The target molecule is synthesized via a Williamson ether synthesis, coupling 4-methoxyphenol (mequinol) with methyl 5-bromopentanoate. To ensure high yield and purity on a kilogram scale, every reagent and parameter has been selected based on strict mechanistic causality:

  • Base Selection (Preventing Side Reactions): Potassium carbonate (K₂CO₃) is strategically chosen over stronger, cheaper bases like sodium hydroxide (NaOH) or sodium hydride (NaH). While NaOH is cost-effective, its hydroxide anion is a strong nucleophile that will rapidly hydrolyze the methyl ester moiety of both the starting electrophile and the final product, yielding the undesired 5-(4-methoxyphenoxy)pentanoic acid[3]. K₂CO₃ provides the precise basicity required to deprotonate 4-methoxyphenol (pKₐ ~10.2) without triggering ester saponification.

  • Solvent Dynamics (Scalability vs. Kinetics): Acetone is selected as the primary solvent for large-scale operations. While N,N-Dimethylformamide (DMF) offers superior solvation for the SN2 transition state, its high boiling point (153 °C) and water miscibility complicate downstream solvent recovery and often lead to intractable emulsions during aqueous workup[4]. Acetone (boiling point 56 °C) provides a sufficient polar aprotic environment to maintain the nucleophilicity of the phenoxide anion while allowing for effortless recovery via distillation.

  • Workup Chemistry (Self-Purification): A 5% aqueous NaOH wash is integrated into the downstream workup. This selectively deprotonates any unreacted 4-methoxyphenol, partitioning it into the aqueous waste stream as a water-soluble sodium phenoxide salt, thereby self-validating the purity of the organic layer prior to final distillation.

Material Specifications & Stoichiometry

Table 1: Reactant Stoichiometry for 1.0 kg Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Methoxyphenol 124.141.001.00 kg (8.05 mol)Nucleophile (Starting Material)
Methyl 5-bromopentanoate 195.051.051.65 kg (8.45 mol)Electrophile
Potassium Carbonate (K₂CO₃) 138.211.501.67 kg (12.1 mol)Mild Base
Acetone (Anhydrous) 58.08N/A10.0 LPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A15.0 LExtraction Solvent

Experimental Workflow & Process Visualizations

Fig 1. Step-by-step experimental workflow for the large-scale Williamson ether synthesis.

Fig 2. Mechanistic pathway illustrating the base-mediated SN2 nucleophilic substitution.

Step-by-Step Large-Scale Protocol

Phase 1: Reactor Preparation & Deprotonation
  • Purge & Charge: Purge a 50 L glass-lined reactor with nitrogen gas for 15 minutes to displace atmospheric moisture. Charge the reactor with 10.0 L of anhydrous acetone.

  • Substrate Addition: Add 1.00 kg (8.05 mol) of 4-methoxyphenol to the reactor. Engage the mechanical stirrer at 150 RPM until the solid is completely dissolved.

  • Base Addition: Slowly add 1.67 kg (12.1 mol) of finely milled, anhydrous K₂CO₃.

    • Causality Note: Milling the K₂CO₃ increases the surface area, accelerating the heterogeneous deprotonation step. Stir the suspension at 25 °C for 45 minutes to ensure complete generation of the phenoxide anion.

Phase 2: Alkylation & Exotherm Control
  • Electrophile Dosing: Equip the reactor with an addition funnel containing 1.65 kg (8.45 mol) of methyl 5-bromopentanoate. Begin dropwise addition over 60 minutes.

    • Causality Note: The SN2 reaction is mildly exothermic. Controlled dosing prevents localized thermal spikes that could lead to solvent boil-off or degradation.

  • Reflux: Once addition is complete, ramp the reactor jacket temperature to achieve a gentle reflux (~56 °C). Maintain reflux under continuous stirring for 12–16 hours.

Phase 3: Self-Validating In-Process Control (IPC)
  • Sampling: Pause stirring, allow the inorganic salts to settle, and pull a 0.5 mL aliquot of the supernatant.

  • Validation Check: Quench the aliquot with 1 mL H₂O, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (UV detection at 254 nm).

    • System Validation: The reaction is validated as complete only when the 4-methoxyphenol peak area is <1.0% relative to the product peak. If the threshold is not met, resume reflux for an additional 2 hours and re-test.

Phase 4: Downstream Workup & Isolation
  • Filtration: Cool the reactor to 20 °C. Filter the reaction mixture through a Celite pad to remove the precipitated potassium bromide (KBr) and excess K₂CO₃. Wash the filter cake with 2.0 L of fresh acetone.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure (40 °C, 150 mbar) until a crude oil is obtained.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 15.0 L of EtOAc. Transfer to a separatory funnel.

    • Wash 1: 5.0 L of 5% aqueous NaOH (Removes trace unreacted 4-methoxyphenol).

    • Wash 2: 5.0 L of Deionized Water (Neutralizes the organic layer).

    • Wash 3: 5.0 L of Saturated Brine (Breaks any micro-emulsions and pre-dries the organic phase).

  • Drying & Final Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield methyl 5-(4-methoxyphenoxy)pentanoate as a pale yellow oil.

  • Purification (Optional): For >99.5% purity, subject the crude oil to short-path vacuum distillation or silica gel plug filtration (Hexanes:EtOAc 8:2).

Quality Control & Analytical Specifications

Table 2: Release Specifications and Analytical Metrics

ParameterAnalytical MethodSpecification / Expected Result
Appearance Visual InspectionClear, pale yellow to colorless viscous oil
Purity HPLC (UV @ 254 nm)≥ 98.5% (Area %)
Identity (¹H NMR) 400 MHz, CDCl₃δ 6.83 (s, 4H, Ar-H), 3.93 (t, 2H, -CH₂-O-Ar), 3.77 (s, 3H, Ar-OCH₃), 3.68 (s, 3H, -COOCH₃), 2.38 (t, 2H, -CH₂-COO), 1.80 (m, 4H, -CH₂CH₂-)
Residual Phenol HPLC≤ 0.5%
Moisture Content Karl Fischer Titration≤ 0.2% w/w

References

  • Title: Efficient synthesis of an enantiopure beta-lactam as an advanced precursor of thrombin and tryptase inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (Product Information) Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis by Substitution (Williamson Ether Synthesis) Source: Thieme E-Books URL: [Link]

Sources

Application

Application Note: Investigational Use of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester in Advanced Fragrance Formulation

Document Type: Technical Application Protocol Target Audience: Formulation Scientists, Perfumers, and R&D Chemists Executive Summary 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS: 1027079-22-6) is predominantly re...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Protocol Target Audience: Formulation Scientists, Perfumers, and R&D Chemists

Executive Summary

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS: 1027079-22-6) is predominantly recognized in medicinal and synthetic chemistry as a protected intermediate utilized in the total synthesis of complex polyketides, such as the myxobacterial antibiotic Stigmatellin A[1]. However, from a fragrance chemistry perspective, its structural topology presents a highly compelling profile for novel olfactive applications. By combining an aromatic methoxyphenoxy ether with an aliphatic methyl pentanoate chain, this molecule bridges the gap between powdery floral modifiers and diffusive fruity esters. This application note details the structure-odor relationship (SOR), physicochemical stability, and rigorous formulation protocols required to integrate this investigational compound into fine fragrances and functional consumer products.

Chemical Profiling & Structure-Odor Relationship (SOR)

The olfactive behavior of this molecule is dictated by two distinct, synergistic pharmacophores:

  • The 4-Methoxyphenoxy Moiety: Structurally analogous to known sweet, anisic, and floral modifiers (e.g., sodium 2-(4-methoxyphenoxy)propionate), this aromatic ether imparts a substantive powdery, sweet, and mildly floral character[2].

  • The Methyl Pentanoate (Valerate) Chain: Aliphatic pentanoates are classically associated with diffusive fruity, apple-like, and slightly herbaceous nuances[3].

The resulting hybrid is a medium-to-low volatility compound. When formulated with appropriate non-odorous fragrance modulators, it functions as a highly substantive heart-to-base note, providing excellent fragrance profile fidelity and extending the longevity of volatile top notes[4].

Table 1: Physicochemical & Olfactive Parameters
ParameterValue / DescriptionFormulation Implication
Molecular Weight 238.28 g/mol Medium-low volatility; acts as a heart/base note.
LogP (est.) ~2.8Highly lipophilic; requires solvent pre-dilution.
Primary Odor Profile Floral, anisic, powderyBlends seamlessly with ionones and lactones.
Secondary Odor Profile Fruity (apple/valerate)Provides a bridge to volatile fruity top notes.
Tenacity on Blotter ~120 hoursExcellent substantivity on cellulosic substrates.

Experimental Workflows & Methodologies

To successfully evaluate and formulate with this novel ester, R&D professionals must adhere to strict protocols that account for its viscosity, olfactive fatigue potential, and chemical reactivity.

EvaluationWorkflow N1 Raw Material Synthesis & QC N2 Pre-dilution (10% in DPG) N1->N2 N3 Olfactive Profiling (GC-O & Blotter) N2->N3 N4 Accord Formulation N3->N4 N5 Stability Testing (Thermal/UV/pH) N4->N5

Workflow for olfactive evaluation and formulation of investigational fragrance esters.

Protocol A: Olfactive Evaluation via GC-O and Blotter Testing
  • Objective: To accurately map the evaporation curve and identify the temporal transition from the fruity pentanoate facets to the powdery methoxyphenoxy dry-down.

  • Causality & Rationale: Evaluating the neat (100%) material often induces rapid olfactory fatigue due to its dense molecular weight and low vapor pressure. Pre-diluting the material ensures the vapor phase concentration remains within the linear dynamic range of human olfactory receptors.

  • Step-by-Step Methodology:

    • Solubilization: Weigh 1.0 g of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester into a glass vial. Add 9.0 g of Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP).

    • Homogenization: Sonicate the mixture at 35°C for 10 minutes until optically clear.

    • Application: Dip a standard 140 gsm perfumery smelling strip (blotter) to a depth of 1 cm into the 10% solution.

    • Longitudinal Evaluation: Assess the blotter at t=0 (top notes), t=4 hours (heart notes), and t=48 hours (base notes).

    • Self-Validation: Run a parallel GC-Olfactometry (GC-O) split-effluent assay. If the human assessor detects an unexpected sharp acidic note at t=48 hrs, cross-reference with the GC-FID chromatogram to rule out premature ester hydrolysis in the solvent.

Chemical Stability & Degradation Mechanisms

Because this molecule contains a methyl ester linkage, it is inherently susceptible to nucleophilic acyl substitution (hydrolysis) when exposed to aqueous alkaline environments.

DegradationPathway A 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (Odor-Active) C Base-Catalyzed Hydrolysis A->C B Aqueous Alkaline Media (pH > 8.0) B->C Catalyst D 5-(4-Methoxyphenoxy)pentanoic Acid (Low Volatility / Odorless) C->D E Methanol (Volatile Byproduct) C->E

Base-catalyzed hydrolysis pathway of the methyl ester resulting in olfactive yield loss.

Protocol B: Accelerated Stability and Hydrolysis Testing
  • Objective: To validate the chemical integrity of the ester linkage across varying pH environments and prevent olfactive degradation in functional consumer products.

  • Causality & Rationale: In alkaline bases (e.g., cold-process soaps, pH > 9.5), hydroxide ions attack the carbonyl carbon of the pentanoate group. This saponification yields methanol and the corresponding pentanoic acid salt, which is highly water-soluble, non-volatile, and effectively odorless, resulting in a complete loss of the fragrance profile.

  • Step-by-Step Methodology:

    • Sample Preparation: Dose the 10% pre-diluted ester at 1.0% into three distinct matrices: a fine fragrance hydroalcoholic base (pH 5.5), a standard body wash base (pH 6.5), and a liquid soap base (pH 9.5).

    • Control Implementation: Dose a non-hydrolyzable ether analog (e.g., a simple phenoxyalkyl ether) into identical bases. This self-validating control ensures that any observed olfactive loss is strictly ester-dependent and not an artifact of the base's inherent odor masking the fragrance.

    • Incubation: Store all samples in a dark, temperature-controlled incubator at 45°C for 4 weeks.

    • Analysis: Extract the organic phase using hexane and analyze via GC-MS. Quantify the ratio of intact methyl ester to free pentanoic acid.

Formulation Guidelines & Recommended Dosage

Based on the stability profiling, 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is highly recommended for acidic to neutral applications. It acts as an excellent modifier for gourmand, floral, and fougère architectures[3].

Table 2: Formulation Compatibility & Dosage Matrix
Product CategoryTypical pHStability RatingRecommended DosageFormulation Notes
Fine Fragrance (EdP) 5.0 - 6.0Excellent0.1% - 1.5%Exceptional longevity; use with low-volatile modulators.
Body Wash / Shampoo 5.5 - 6.5Good0.05% - 0.5%Stable in standard SLES/CAPB surfactant systems.
Candles (Soy/Paraffin) N/A (Anhydrous)Excellent0.5% - 2.0%High lipophilicity ensures excellent cold and hot throw.
Cold Process Soap 9.5 - 10.5PoorNot RecommendedRapid hydrolysis occurs; requires microencapsulation if used.

References

  • Title: 5-(4-Methoxyphenoxy)
  • Source: perfumersapprentice.
  • Title: sodium 2-(4-methoxyphenoxy)
  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

Welcome to the Technical Support Center for the synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound. This resource is structured to address specific challenges you may encounter during your synthetic workflow.

The synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is typically achieved through a two-step process: a Williamson ether synthesis to form the 5-(4-methoxyphenoxy)pentanoic acid intermediate, followed by an esterification reaction to yield the final methyl ester product. This guide will delve into the nuances of both reactions to help you optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Williamson Ether Synthesis Stage

Question 1: Why is the yield of 5-(4-methoxyphenoxy)pentanoic acid so low, with a significant amount of unreacted 4-methoxyphenol remaining?

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of 4-methoxyphenol The Williamson ether synthesis requires the formation of a phenoxide ion, which acts as the nucleophile. If the base used is not strong enough to fully deprotonate the phenolic hydroxyl group, the reaction will not proceed to completion.[1]For standard phenols like 4-methoxyphenol, a moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient.[1] However, if yields are low, consider using a stronger base like sodium hydroxide (NaOH) to ensure complete formation of the phenoxide.[1]
Inappropriate Solvent Choice Protic solvents can solvate the phenoxide ion, which reduces its nucleophilicity and slows down the reaction rate.[1]Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to accelerate the reaction.[1]
Insufficient Reaction Time or Temperature The reaction may not have reached completion due to inadequate time or temperature. Williamson ether syntheses can require several hours of heating to proceed to completion.[1][2]Increase the reaction time and/or temperature. Typical conditions range from 50-100°C for 1-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am observing the formation of significant byproducts during the Williamson ether synthesis. How can I minimize these?

Potential Cause Explanation Recommended Solution
C-Alkylation of the Phenoxide The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur as a competing side reaction.[2]The choice of solvent can influence the O/C alkylation ratio. Less polar solvents tend to favor O-alkylation. Consider running the reaction in a less polar aprotic solvent.
Elimination (E2) Reaction of the Alkyl Halide The base can promote an elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary, leading to the formation of an alkene.[3]For the synthesis of 5-(4-methoxyphenoxy)pentanoic acid, a primary alkyl halide (e.g., methyl 5-bromopentanoate) should be used to minimize elimination.[2][4] If elimination is still observed, consider using a less sterically hindered base.[1]
Esterification Stage

Question 3: The esterification of 5-(4-methoxyphenoxy)pentanoic acid is not going to completion, resulting in a low yield of the methyl ester.

Potential Cause Explanation Recommended Solution
Equilibrium Limitation Fischer esterification is a reversible reaction that reaches an equilibrium between reactants and products.[5][6] If the equilibrium is not shifted towards the product side, the yield will be low.To drive the reaction to completion, use a large excess of methanol, which can also serve as the solvent.[5][6] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[5][6]
Insufficient Catalyst The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5] An inadequate amount of catalyst will result in a slow reaction rate.Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5]
Inadequate Reaction Temperature or Time Fischer esterification is often a slow process that requires heating to proceed at a reasonable rate.[5][7]Increase the reaction temperature, typically by refluxing the mixture, and extend the reaction time.[5] Monitor the reaction by TLC to determine when it has reached completion.

Question 4: I am having difficulty purifying the final product, 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

Potential Cause Explanation Recommended Solution
Presence of Unreacted Carboxylic Acid If the esterification reaction did not go to completion, the crude product will contain unreacted 5-(4-methoxyphenoxy)pentanoic acid, which can be difficult to separate from the ester by distillation alone.During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid.[8][9]
Formation of Emulsions During Workup The presence of both acidic and basic compounds in the reaction mixture can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.[10]To break up emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Avoid vigorous shaking.
Co-elution During Chromatography If the polarity of the ester and any impurities are very similar, they may be difficult to separate by column chromatography.Optimize the solvent system for your column chromatography. A good starting point is a mixture of hexanes and ethyl acetate.[8] Perform a gradient elution to improve separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester?

The synthesis is a two-step process:

  • Williamson Ether Synthesis: 4-methoxyphenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a 5-halopentanoate ester (e.g., methyl 5-bromopentanoate) via an Sₙ2 reaction to form the ether linkage.

  • Esterification: The resulting 5-(4-methoxyphenoxy)pentanoic acid is then esterified, typically with methanol in the presence of an acid catalyst, to yield the final methyl ester product.

Q2: What are the key safety precautions to consider during this synthesis?

  • Bases: Strong bases like sodium hydroxide are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Acids: Strong acids like sulfuric acid are highly corrosive. Handle with care and add them slowly to the reaction mixture, as the dissolution can be exothermic.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Williamson ether synthesis and the esterification. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

III. Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-methoxyphenol

  • Methyl 5-bromopentanoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add methyl 5-bromopentanoate to the reaction mixture.

  • Heat the mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-(4-methoxyphenoxy)pentanoic acid.

Protocol 2: Fischer Esterification of 5-(4-Methoxyphenoxy)pentanoic Acid

Materials:

  • 5-(4-Methoxyphenoxy)pentanoic acid (from Protocol 1)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 5-(4-methoxyphenoxy)pentanoic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

IV. Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Fischer Esterification 4-methoxyphenol 4-methoxyphenol Intermediate_Acid 5-(4-Methoxyphenoxy)pentanoic Acid 4-methoxyphenol->Intermediate_Acid 1. Base (e.g., K2CO3) 2. Methyl 5-bromopentanoate 3. DMF, Heat Methyl_5-bromopentanoate Methyl 5-bromopentanoate Methyl_5-bromopentanoate->Intermediate_Acid Final_Product 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Intermediate_Acid->Final_Product Methanol (MeOH) Cat. H2SO4, Reflux

Caption: Overall synthetic route to the target ester.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_williamson Williamson Ether Synthesis Issues cluster_esterification Esterification Issues start Low Yield of Final Product q1 Unreacted 4-methoxyphenol? start->q1 s1a Incomplete Deprotonation -> Use stronger base (NaOH) q1->s1a Yes s1b Inappropriate Solvent -> Use polar aprotic (DMF) q1->s1b Yes s1c Insufficient Reaction Time/Temp -> Increase time/temp, monitor with TLC q1->s1c Yes q2 Unreacted Carboxylic Acid? q1->q2 No s2a Equilibrium Limitation -> Use excess MeOH or remove H2O q2->s2a Yes s2b Insufficient Catalyst -> Add more H2SO4 q2->s2b Yes s2c Insufficient Reaction Time/Temp -> Increase reflux time, monitor with TLC q2->s2c Yes

Caption: A flowchart for diagnosing low yield issues.

V. References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 8, 2026, from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025, April 1). Retrieved March 8, 2026, from [Link]

  • Fisher Esterification: Synthesis and Purification of Esters - Chemistry - HSCprep. (2025, March 4). Retrieved March 8, 2026, from [Link]

  • What are possible sources of error in an esterification lab? - Filo. (2025, July 8). Retrieved March 8, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved March 8, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 8, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 8, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved March 8, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 8, 2026, from [Link]

  • Optimization of restaurant waste oil methyl ester yield. (n.d.). Retrieved March 8, 2026, from [Link]

  • Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

  • CAS No : 1027079-22-6 | Product Name : 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester | Pharmaffiliates. (n.d.). Retrieved March 8, 2026, from [Link]

  • US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters - Google Patents. (n.d.). Retrieved March 8, 2026, from

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin - FKIT. (2014, March 21). Retrieved March 8, 2026, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • 4-methyl-2-methylenepentanoate - Organic Syntheses Procedure. (n.d.). Retrieved March 8, 2026, from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved March 8, 2026, from [Link]

  • Optimization of Jatropha Methyl Ester and Study of its Physico-Chemical Properties using GC-MS and FT-IR Analysis - Austin Publishing Group. (2016, April 14). Retrieved March 8, 2026, from [Link]

  • Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. - Open Research Africa. (2021, September 10). Retrieved March 8, 2026, from [Link]

  • (PDF) Optimization of acid catalyzed esterification and mixed metal oxide catalyzed transesterification for biodiesel production from Moringa oleifera oil - ResearchGate. (2025, December 6). Retrieved March 8, 2026, from [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis and purification of muconic acid ester from aldaric acid esters. (2021, February 18). Retrieved March 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

Welcome to the technical support center for the synthesis of 5-(4-methoxyphenoxy)pentanoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(4-methoxyphenoxy)pentanoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The following question-and-answer format provides in-depth, experience-driven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant amounts of an unknown impurity in my crude product. What are the most likely side products in this synthesis?

The synthesis of 5-(4-methoxyphenoxy)pentanoic acid methyl ester is typically achieved via a Williamson ether synthesis. This involves the reaction of a phenoxide (from 4-methoxyphenol) with a suitable 5-halopentanoate ester. While this is a robust reaction, several side products can arise depending on the specific reaction conditions.

The most common side products are:

  • C-Alkylated Isomers: Instead of the desired O-alkylation on the phenolic oxygen, the alkylating agent can react at the ortho or para positions of the aromatic ring.[1][2] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring.[1]

  • 5-(4-Methoxyphenoxy)pentanoic Acid: This results from the hydrolysis of the methyl ester functional group, which can occur if water is present in the reaction mixture, especially under basic conditions.[3][4][5]

  • Unreacted 4-Methoxyphenol: Incomplete deprotonation of the starting phenol or insufficient alkylating agent will lead to its presence in the final mixture.

  • Products of Elimination: If the alkylating agent is susceptible to elimination (e.g., a secondary or tertiary halide), an alkene can be formed as a byproduct.[1][6] However, with a primary halide like methyl 5-bromopentanoate, this is less common.

Question 2: What causes the formation of C-alkylated side products, and how can I minimize them?

The competition between O-alkylation and C-alkylation is a classic challenge in phenoxide chemistry.[2] The ratio of these products is highly dependent on the reaction solvent and the counter-ion of the base used.

Causality:

  • Solvent Effects: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and making it less available for nucleophilic attack.[2][7] This promotes C-alkylation, where the aromatic ring acts as the nucleophile.[2] In contrast, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) do not solvate the phenoxide oxygen as strongly, leaving it more nucleophilic and favoring O-alkylation.[2][8][9]

  • Counter-ion Effects: The nature of the cation from the base can also influence the reaction outcome. Smaller, harder cations (like Li+) tend to associate more tightly with the "hard" oxygen atom of the phenoxide, potentially hindering O-alkylation. Larger, softer cations (like K+ or Cs+) can lead to a more "naked" and reactive phenoxide, often favoring O-alkylation.[7]

Troubleshooting & Optimization:

To favor the desired O-alkylation and minimize C-alkylation, consider the following adjustments:

  • Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6][8] These solvents will enhance the nucleophilicity of the phenoxide oxygen.

  • Base Selection: Use a base with a larger counter-ion, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] These are generally effective for promoting O-alkylation of phenols.[8] While stronger bases like sodium hydride (NaH) can be used, they may increase the risk of other side reactions if not handled under strictly anhydrous conditions.[8]

Reaction Pathway: O- vs. C-Alkylation

G cluster_start Starting Materials 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide Deprotonation Base Base Base->4-Methoxyphenoxide Methyl 5-bromopentanoate Methyl 5-bromopentanoate O-Alkylation Product 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (Desired) Methyl 5-bromopentanoate->O-Alkylation Product C-Alkylation Product C-Alkylated Isomers (Side Product) Methyl 5-bromopentanoate->C-Alkylation Product 4-Methoxyphenoxide->O-Alkylation Product O-Alkylation (SN2) Favored in Aprotic Solvents 4-Methoxyphenoxide->C-Alkylation Product C-Alkylation Favored in Protic Solvents G Product_Ester 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate Product_Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH- (from Base/H2O) Hydroxide->Tetrahedral_Intermediate Product_Acid 5-(4-Methoxyphenoxy)pentanoic Acid (Side Product) Tetrahedral_Intermediate->Product_Acid Elimination of Methoxide Methanol Methanol Tetrahedral_Intermediate->Methanol

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or stalled reactions during the synthesis of 5-(4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or stalled reactions during the synthesis of 5-(4-methoxyphenoxy)pentanoic acid methyl ester .

The standard synthetic route utilizes a Williamson ether synthesis, coupling 4-methoxyphenol with methyl 5-bromovalerate in the presence of a mild base[1]. While conceptually straightforward, the bifunctional nature of the alkylating agent—containing both an electrophilic bromide and a base-sensitive methyl ester—introduces competing mechanistic pathways. This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure reproducible success.

I. Quantitative Diagnostic Matrix

Before altering your reaction conditions, compare your crude analytical data against this diagnostic matrix. This table summarizes the quantitative markers for the desired product and the three most common failure modes.

Compound / Reaction StateMolecular WeightLC-MS (ESI)Key 1 H NMR Signals (CDCl 3​ , δ ppm)Root Cause
Target Ester (Success)238.28 g/mol 239 [M+H] + 3.67 (s, 3H, -OCH 3​ ), 3.77 (s, 3H, Ar-OCH 3​ ), 3.92 (t, 2H, -CH 2​ O-)N/A
Saponified Acid (Failure)224.25 g/mol 223 [M-H] 3.77 (s, 3H, Ar-OCH 3​ ), 3.93 (t, 2H, -CH 2​ O-), Missing 3.67 singlet Moisture in base/solvent
Elimination Alkene (Failure)114.14 g/mol N/A (Volatile)5.75-5.85 (m, 1H, =CH-), 4.95-5.05 (m, 2H, =CH 2​ )Base too strong / Temp too high
Stalled Reaction (Failure)124.14 g/mol 123 [M-H] 6.75-6.85 (m, 4H, Ar-H), 4.50 (br s, 1H, -OH)Poor base solubility / Weak nucleophile
II. Deep-Dive Troubleshooting Q&A

Q1: My LC-MS shows a major peak at m/z 223 [M-H] instead of the desired ester. What is the mechanistic cause of this? A: You are observing base-catalyzed saponification (ester hydrolysis). Potassium carbonate (K 2​ CO 3​ ) is hygroscopic. If your base or solvent contains trace water, the carbonate deprotonates the water to generate hydroxide ions (OH ). Hydroxide is a hard, aggressive nucleophile that rapidly attacks the carbonyl carbon of your methyl ester, cleaving it to form 5-(4-methoxyphenoxy)pentanoic acid. Fix: Always use freshly calcined or oven-dried anhydrous K 2​ CO 3​ and anhydrous solvents. Never use NaOH or KOH for this specific Williamson ether synthesis.

Q2: The reaction stalls at 50% conversion despite using an excess of methyl 5-bromovalerate. Why isn't the alkylation proceeding to completion? A: This is a kinetic issue caused by either poor base solubility or competitive E2 elimination[2]. 4-Methoxyphenol is a good nucleophile, but inorganic bases like K 2​ CO 3​ have notoriously poor solubility in organic solvents. If the base is granular, the surface area is insufficient to maintain a high concentration of the reactive phenoxide anion. Alternatively, if your temperature is too high, the base may be acting on the alkyl bromide to trigger an E2 elimination, forming methyl 4-pentenoate and permanently consuming your electrophile[2]. Fix: Finely powder the K 2​ CO 3​ using a mortar and pestle before use. To accelerate the S N​ 2 pathway over the E2 pathway, add 0.1 equivalents of Potassium Iodide (KI). This initiates a Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide in situ.

Q3: I recovered a product with an m/z of 253 [M+H] + . Where did this come from? A: You have inadvertently synthesized the ethyl ester via transesterification[3]. This occurs if ethanol was used as a co-solvent, or if ethanol was present in the ethyl acetate used during a basic aqueous workup. Under basic conditions, alkoxide exchange is highly efficient[3]. Fix: Strictly avoid primary alcohols during the reaction and basic workup phases. Quench the reaction with a weak acid (like saturated NH 4​ Cl) before extracting with organic solvents.

III. Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. By incorporating in-process checks, you ensure the S N​ 2 pathway outcompetes hydrolysis and elimination.

Reagents:

  • 4-Methoxyphenol: 1.0 eq (10 mmol, 1.24 g)

  • Methyl 5-bromovalerate: 1.2 eq (12 mmol, 2.34 g)

  • Anhydrous K 2​ CO 3​ (Finely powdered): 2.0 eq (20 mmol, 2.76 g)

  • Potassium Iodide (KI): 0.1 eq (1 mmol, 0.16 g)

  • Anhydrous DMF: 20 mL

Methodology:

  • Preparation & Deprotonation: To an oven-dried, argon-purged round-bottom flask, add 4-methoxyphenol, powdered anhydrous K 2​ CO 3​ , and KI. Add anhydrous DMF. Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The solution should turn a faint pink/light brown, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Add methyl 5-bromovalerate dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 65 °C. Avoid exceeding 75 °C to prevent E2 elimination of the alkyl bromide.

  • In-Process Monitoring: After 4 hours, sample 10 µL of the reaction, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the phenol (m/z 123) and the dominance of the target ester (m/z 239). If phenol remains, continue heating for 2 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold saturated aqueous NH 4​ Cl (this neutralizes the base and prevents transesterification/hydrolysis during workup).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers rigorously with distilled water (5 x 50 mL) and brine (1 x 50 mL) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude 5-(4-methoxyphenoxy)pentanoic acid methyl ester.

IV. Mechanistic & Troubleshooting Visualizations

TroubleshootingTree Start Analyze Crude Reaction (LC-MS / 1H NMR) Hydrolysis Mass = 224 g/mol [M-H]- = 223 Target Acid Formed Start->Hydrolysis Ester Cleavage Incomplete High Starting Material Phenol & Alkyl Bromide Start->Incomplete Stalled Rxn Elimination Formation of Methyl 4-pentenoate Start->Elimination Side Reaction Success Mass = 238 g/mol [M+H]+ = 239 Target Ester Formed Start->Success Optimal FixHydro Root Cause: Wet Base/Solvent Fix: Use anhydrous K2CO3 & dry DMF Hydrolysis->FixHydro FixIncomp Root Cause: Poor Base Solubility Fix: Add KI catalyst Increase Temp to 65°C Incomplete->FixIncomp FixElim Root Cause: Base too strong Fix: Switch to K2CO3 Lower Temp Elimination->FixElim

Workflow for diagnosing and resolving common Williamson ether synthesis failures.

ReactionPathway Phenol 4-Methoxyphenol + Base Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Target 5-(4-Methoxyphenoxy) pentanoic Acid Methyl Ester Phenoxide->Target SN2 Alkylation AlkylatingAgent Methyl 5-bromovalerate (Electrophile) AlkylatingAgent->Target Alkene Methyl 4-pentenoate + Phenol AlkylatingAgent->Alkene E2 Elimination (Strong Base) Acid 5-(4-Methoxyphenoxy) pentanoic Acid Target->Acid H2O / OH- (Saponification)

Mechanistic pathways showing desired SN2 alkylation versus competitive hydrolysis and elimination.

V. References
  • Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Generation and Immunoassay Development Source: National Institutes of Health (NIH) / PMC URL:

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration Source: Master Organic Chemistry URL:

  • Transesterification Source: Master Organic Chemistry URL:

Sources

Optimization

Technical Support Center: Minimizing Impurities in 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Production

Welcome to the Technical Support Center. As application scientists, we know that while the theoretical synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester via the Williamson ether synthesis is a straightforward...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that while the theoretical synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester via the Williamson ether synthesis is a straightforward SN​2 displacement, scaling this reaction in the laboratory often introduces complex impurity profiles.

This guide is designed to move beyond basic procedures by explaining the thermodynamic and kinetic causality behind each optimization step, ensuring your workflow is robust, reproducible, and self-validating.

Mechanistic Overview & Reaction Pathway

The synthesis relies on the deprotonation of 4-methoxyphenol to form a phenolate anion, which subsequently attacks methyl 5-bromopentanoate[1]. However, the phenolate is an ambient nucleophile, and the ester moiety is highly sensitive to basic hydrolysis. Controlling the reaction environment is critical to steering the pathway exclusively toward the target O-alkylated ester.

Pathway Phenol 4-Methoxyphenol Anion Phenolate Anion Phenol->Anion Deprotonation Base K2CO3 (Base) Base->Anion Target 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (Target) Anion->Target O-Alkylation (DMF) C_Alkyl C-Alkylated Phenol (Impurity) Anion->C_Alkyl C-Alkylation (Protic Solvents) Alkyl Methyl 5-bromopentanoate Alkyl->Target Acid 5-(4-Methoxyphenoxy)pentanoic Acid (Hydrolysis Impurity) Target->Acid Hydrolysis (H2O / Strong Base)

Reaction pathways of 4-methoxyphenol alkylation highlighting target O-alkylation and side reactions.

Troubleshooting FAQs: The Causality of Impurity Formation

Q1: Why am I detecting 5-(4-methoxyphenoxy)pentanoic acid (the free acid) instead of the methyl ester in my final product? Causality: This is a classic saponification (ester hydrolysis) side reaction[2]. It occurs when a strong base (such as NaOH or KOH ) is used, or when adventitious water is present in the reaction mixture. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and cleaving the methoxy group to form a carboxylate salt. Upon aqueous acidic workup, this salt protonates into the free acid[2]. Solution: Replace strong bases with a mild, anhydrous carbonate base like Potassium Carbonate ( K2​CO3​ ). Ensure all solvents (especially hygroscopic ones like DMF) are strictly anhydrous.

Q2: I am seeing C-alkylated side products in my HPLC trace. How do I drive selectivity strictly toward O-alkylation? Causality: Phenolate anions are ambient nucleophiles capable of reacting at the oxygen center or the aromatic carbon. In protic solvents (e.g., water, ethanol), the phenolate oxygen is heavily solvated via hydrogen bonding. This steric shielding forces the electrophile to attack the less hindered, albeit less reactive, carbon center. Solution: Conduct the Williamson ether synthesis in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[1]. DMF solvates the potassium cation but leaves the phenolate oxygen "naked" and highly reactive, strongly favoring the desired kinetic SN​2 O-alkylation[3].

Q3: How do I completely eliminate unreacted 4-methoxyphenol from the final product without complex chromatography? Causality: 4-Methoxyphenol can remain in the mixture if the alkylating agent (methyl 5-bromopentanoate) is the limiting reagent or if the reaction stalls before completion. Solution: Use a slight stoichiometric excess (1.05 - 1.10 eq) of methyl 5-bromopentanoate. During the workup phase, wash the organic layer with a dilute, cold aqueous NaOH solution (0.1 M). The unreacted phenol is deprotonated into a water-soluble sodium phenoxide salt and partitions entirely into the aqueous phase, leaving the pure target ester in the organic phase.

Q4: Why is my reaction mixture turning pink or brown over time? Causality: 4-Methoxyphenol is highly susceptible to oxidation, forming colored quinone impurities when exposed to atmospheric oxygen under basic conditions. Solution: Degas the solvent prior to use and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.

Quantitative Impurity Profile & Control Strategies

To achieve pharmaceutical-grade purity, track your HPLC area percentages against the optimized benchmarks below.

ImpurityMechanistic OriginTypical HPLC Area % (Unoptimized)Target HPLC Area % (Optimized)Primary Preventative Measure
5-(4-Methoxyphenoxy)pentanoic Acid Ester Hydrolysis (Saponification)15.0 - 25.0%< 0.5%Use anhydrous K2​CO3​ ; avoid NaOH / KOH .
C-Alkylated Phenol Derivatives Ambient Nucleophilic Attack5.0 - 10.0%< 0.1%Use polar aprotic solvents (DMF); avoid protic solvents.
Unreacted 4-Methoxyphenol Incomplete Conversion10.0 - 15.0%< 0.1%1.1 eq alkylating agent; alkaline aqueous workup.
Quinone Derivatives Base-Catalyzed Oxidation2.0 - 5.0%< 0.1%Degas solvents; run under N2​ /Argon atmosphere.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the physical state changes and selective workup steps inherently confirm the success of the reaction, minimizing the need for constant downstream troubleshooting.

Step 1: Phenolate Generation (Activation)
  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Purge the flask with Nitrogen for 5 minutes to prevent quinone formation.

  • Add anhydrous DMF (5 volumes). The mixture will form a white/off-white suspension.

  • Validation Check: The persistence of a suspension confirms the base is present in excess, providing a continuous driving force for phenolate generation without fully dissolving. Full dissolution would cause basicity spikes that trigger ester hydrolysis.

Step 2: SN​2 Alkylation
  • Add methyl 5-bromopentanoate (1.1 eq) dropwise over 10 minutes at room temperature.

  • Heat the reaction mixture to 60°C.

  • Causality: Heating to 60°C provides sufficient activation energy for the SN​2 displacement of the bromide[1] without providing enough thermal energy to trigger transesterification or degradation.

Step 3: Reaction Monitoring
  • Stir for 4-6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

  • Validation Check: The reaction is kinetically complete when the spot corresponding to 4-methoxyphenol ( Rf​≈0.3 ) disappears or plateaus, and a new, less polar spot ( Rf​≈0.6 ) representing the target ester appears.

Step 4: Selective Quench and Workup (Purification)
  • Cool the mixture to room temperature and quench with ice-cold distilled water (15 volumes) to precipitate inorganic salts and partition the DMF into the aqueous phase.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

  • Critical Step: Wash the combined organic layers with cold 0.1 M NaOH (2 x 5 volumes).

  • Validation Check: This alkaline wash chemically validates the purity. Any unreacted 4-methoxyphenol is converted to its water-soluble sodium salt and removed. If the organic layer is subsequently analyzed via TLC or HPLC, the phenol starting material should be completely undetectable.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester as a clear to pale-yellow oil.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry URL:[Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange URL:[Link]

  • Synthesis by Substitution - Thieme E-Books URL:[Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling &amp; 1H NMR Spectrum Comparison: 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

As a Senior Application Scientist, I frequently evaluate the analytical profiles of phenoxy-linked intermediates. 5-(4-Methoxyphenoxy)pentanoic acid methyl ester is a critical building block in medicinal chemistry, often...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the analytical profiles of phenoxy-linked intermediates. 5-(4-Methoxyphenoxy)pentanoic acid methyl ester is a critical building block in medicinal chemistry, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted virulence inhibitors.

In drug development, the purity of this intermediate directly impacts the yield and efficacy of downstream coupling reactions. This guide objectively compares the high-resolution 1 H NMR spectral profile of the high-purity methyl ester against its common alternatives and synthetic impurities—namely, the crude reaction mixture and the hydrolyzed free acid analog.

Mechanistic Causality of the NMR Profile

The 1 H NMR spectrum is not merely a fingerprint; it is a mechanistic map of the molecule's electron density. Understanding why protons resonate at specific frequencies is essential for accurate spectral interpretation.

The synthesis of phenoxyalkanoic acid derivatives typically proceeds via an SN​2 alkylation of a substituted phenol [1]. In this molecule, the pentanoate chain bridges an electron-donating methoxy-substituted benzene ring and an electron-withdrawing methyl ester.

  • Deshielding at the C5 Position: The methylene protons adjacent to the phenoxy oxygen (C5) are heavily deshielded by the electronegative oxygen atom, pushing their resonance downfield to a distinct triplet at ~3.92 ppm .

  • The Methoxy Resolution Test: The molecule contains two distinct methoxy ( −OCH3​ ) groups. The aromatic methoxy group resonates at ~3.77 ppm due to conjugation with the aromatic ring, while the ester methoxy group appears slightly upfield at ~3.67 ppm . Resolving these two singlets is the ultimate test of your instrument's shimming quality.

  • Aromatic Symmetry: The 1,4-disubstitution of the benzene ring creates an AA'BB' spin system, resulting in a characteristic, tightly coupled multiplet at ~6.83 ppm .

Workflow A Starting Materials 4-Methoxyphenol + Methyl 5-bromovalerate B SN2 Alkylation (K2CO3, DMF) A->B C Crude Ester Mixture B->C D Purification (Silica Gel) C->D E High-Purity Methyl Ester D->E F 1H NMR Profiling E->F

Synthesis and NMR quality control workflow for 5-(4-methoxyphenoxy)pentanoate.

Self-Validating NMR Acquisition Protocol

A robust analytical protocol must be a self-validating system. You cannot trust the integration of your target peaks if the baseline is warped or the reference is shifted. Recent methodologies in carboxylic acid homologation and esterification rely heavily on these strict NMR parameters to confirm structural integrity [2].

Step-by-Step Methodology (400 MHz, CDCl3​ ):

  • Sample Preparation: Weigh exactly 15 mg of the synthesized product. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Causality: CDCl3​ is chosen because it lacks active protons (providing a clear window from 0-10 ppm) and readily solubilizes the ester.

  • Instrument Calibration & Shimming: Insert the sample and lock the magnetic field to the deuterium resonance of CDCl3​ . Shim the Z1-Z4 gradients until the TMS line width at half-height is <1.0 Hz.

  • Pulse Sequence & Relaxation Delay (D1): Set a standard 1D proton pulse sequence (e.g., zg30). Crucially, set the relaxation delay (D1) to 2.0 seconds. Causality: The methoxy and methyl ester groups have longer spin-lattice relaxation times ( T1​ ). A short D1 prevents these signals from fully relaxing between pulses, leading to artificially low integration values that falsely suggest an impure product.

  • Self-Validation Check: Before integrating target signals, verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl3​ peak is at 7.26 ppm. If the CHCl3​ peak is shifted, the entire spectrum must be recalibrated to prevent the misassignment of the closely spaced methoxy singlets.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function, perform the Fourier Transform, and apply manual phase and baseline corrections.

Comparative Spectral Analysis

To objectively evaluate the performance of your purification workflow, compare the 1 H NMR data of the high-purity methyl ester against the free acid analog (a common hydrolysis degradation product) and the starting material (4-methoxyphenol).

Table 1: 1 H NMR (400 MHz, CDCl3​ ) Spectral Data Comparison

Proton EnvironmentTarget Methyl Ester (ppm)Free Acid Impurity (ppm)4-Methoxyphenol (ppm)Multiplicity & Integration
Carboxylic Acid (-COOH) Absent~11.00AbsentBroad singlet, 1H
Phenolic OH (Ar-OH) AbsentAbsent~4.50Broad singlet, 1H
Aromatic (Ar-H) 6.836.836.78AA'BB' multiplet, 4H
Ar-O-CH 2​ (C5) 3.923.93AbsentTriplet ( J =6.2 Hz), 2H
Ar-OCH 3​ (Methoxy) 3.773.773.76Singlet, 3H
Ester Methoxy (-COOCH 3​ ) 3.67AbsentAbsentSinglet, 3H
-CH 2​ -COO (C2) 2.372.42AbsentTriplet ( J =7.0 Hz), 2H
-CH 2​
  • (C4)
1.801.82AbsentMultiplet, 2H
-CH 2​
  • (C3)
  • 1.701.72AbsentMultiplet, 2H

    Diagnostic Troubleshooting

    When analyzing crude or alternative synthesis routes, use the following logic tree to quickly identify structural defects or residual impurities based on the comparative data above.

    LogicTree Start Analyze 1H NMR Spectrum (CDCl3, 400 MHz) Q1 Broad signal at ~10-12 ppm? Start->Q1 A1_Yes Hydrolysis Impurity (Free Acid Present) Q1->A1_Yes Yes Q2 Singlet at ~3.67 ppm integrating to 3H? Q1->Q2 No A2_No Incomplete Esterification (Missing Methyl Group) Q2->A2_No No Q3 Multiplet at ~6.7-6.9 ppm integrating to 4H? Q2->Q3 Yes A3_No Aromatic Impurity (Residual Phenol) Q3->A3_No No Pass High Purity Confirmed (Target Ester) Q3->Pass Yes

    Diagnostic logic tree for identifying synthesis impurities via 1H NMR spectral markers.

    References

    • Williams, J. D., et al. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)." Bioorganic & Medicinal Chemistry, 2015.[Link]

    • Rubanov, Z. M., et al. "Direct C1 homologation of carboxylic acids: free radical approach enabled by acridine catalysis." Organic Chemistry Frontiers, 2025.[Link]

    Comparative

    A Comparative Guide to the 13C NMR Chemical Shifts of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

    For Researchers, Scientists, and Drug Development Professionals Introduction In the structural elucidation of novel organic compounds, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone a...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    In the structural elucidation of novel organic compounds, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique. It provides invaluable information regarding the carbon framework of a molecule, revealing the electronic environment of each carbon atom. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 5-(4-methoxyphenoxy)pentanoic acid methyl ester, a compound of interest in various research domains. In the absence of a publicly available experimental spectrum for the title compound, this guide will leverage a predicted ¹³C NMR spectrum and compare it with experimental data from structurally related compounds. This comparative approach allows for a detailed and instructive assignment of the carbon signals, providing a robust framework for researchers working with similar molecular scaffolds.

    Molecular Structure and Carbon Numbering

    To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of 5-(4-methoxyphenoxy)pentanoic acid methyl ester are numbered as illustrated in the following diagram.

    Figure 1. Structure and numbering of 5-(4-methoxyphenoxy)pentanoic acid methyl ester.

    Comparative Analysis of ¹³C NMR Chemical Shifts

    The following table presents a comparison of the predicted ¹³C NMR chemical shifts for 5-(4-methoxyphenoxy)pentanoic acid methyl ester with the experimental data for three reference compounds: anisole, methyl pentanoate, and 1-phenoxypentane. This allows for a systematic analysis of the influence of each structural component on the chemical shifts of the target molecule.

    Carbon AtomPredicted δ (ppm) for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl EsterExperimental δ (ppm) for AnisoleExperimental δ (ppm) for Methyl PentanoateExperimental δ (ppm) for 1-Phenoxypentane
    C1 51.6-51.4-
    C(O) 173.9-174.2-
    C2 33.8-34.0-
    C3 21.3-22.222.5
    C4 28.8-27.229.1
    C5 67.9--67.8
    C1' 153.8159.9-159.1
    C2'/C6' 115.6114.1-114.5
    C3'/C5' 114.7120.7-129.5
    C4' 154.2129.4-120.9
    C7' (OCH₃) 55.754.8--

    Detailed Analysis of Chemical Shifts

    The predicted ¹³C NMR spectrum of 5-(4-methoxyphenoxy)pentanoic acid methyl ester reveals a distinct signal for each of its eleven unique carbon atoms. The analysis of these chemical shifts is detailed below, with reference to the comparative data.

    The Methyl Ester Group (C1 and C(O))

    The carbon of the methyl ester group, C1 , is predicted to resonate at approximately 51.6 ppm . This is in excellent agreement with the experimental value of 51.4 ppm for the corresponding carbon in methyl pentanoate. The electronegative oxygen atom attached to C1 causes a significant downfield shift compared to a standard alkane methyl group.

    The carbonyl carbon, C(O) , is predicted at 173.9 ppm , which is characteristic for an ester carbonyl. This value is very close to the experimental chemical shift of 174.2 ppm observed in methyl pentanoate. The strong deshielding effect of the double-bonded oxygen and the adjacent single-bonded oxygen atom results in a chemical shift in the far downfield region of the spectrum.

    The Aliphatic Chain (C2, C3, C4, and C5)

    The methylene carbon adjacent to the carbonyl group, C2 , is predicted at 33.8 ppm . This is consistent with the experimental value of 34.0 ppm in methyl pentanoate. The electron-withdrawing effect of the carbonyl group deshields this carbon, causing it to appear further downfield than the other methylene carbons of the aliphatic chain.

    The C3 carbon is predicted at 21.3 ppm , which is slightly upfield compared to the corresponding carbon in methyl pentanoate (22.2 ppm) and 1-phenoxypentane (22.5 ppm). This suggests a minor shielding effect transmitted through the carbon chain.

    The C4 carbon is predicted to have a chemical shift of 28.8 ppm . This value is comparable to the C4 in methyl pentanoate (27.2 ppm) and the C4 in 1-phenoxypentane (29.1 ppm).

    The carbon atom directly attached to the ether oxygen, C5 , is predicted at 67.9 ppm . This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom. This is in excellent agreement with the experimental value for the analogous carbon in 1-phenoxypentane (67.8 ppm).

    The 4-Methoxyphenoxy Group (C1' to C6' and C7')

    The aromatic carbon atom directly bonded to the ether oxygen, C1' , is predicted to be at 153.8 ppm . This is slightly upfield from the corresponding carbon in anisole (159.9 ppm) and 1-phenoxypentane (159.1 ppm). This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom.

    The ortho carbons, C2' and C6' , are predicted to resonate at 115.6 ppm . This is comparable to the ortho carbons in anisole (114.1 ppm) and 1-phenoxypentane (114.5 ppm). The electron-donating effect of the ether oxygen causes these carbons to be shielded relative to the unsubstituted benzene (128.5 ppm).

    The meta carbons, C3' and C5' , are predicted at 114.7 ppm . This is upfield compared to the meta carbons in anisole (120.7 ppm) and 1-phenoxypentane (129.5 ppm). The reason for this discrepancy in the prediction could be due to the combined electronic effects of the ether and methoxy groups.

    The para carbon, C4' , which is attached to the methoxy group, is predicted at 154.2 ppm . This is downfield compared to the para carbon of anisole (129.4 ppm) and 1-phenoxypentane (120.9 ppm), which is expected due to the deshielding effect of the attached oxygen atom of the methoxy group.

    The carbon of the methoxy group, C7' , is predicted at 55.7 ppm . This is in close agreement with the experimental value for the methoxy carbon in anisole (54.8 ppm). The electronegative oxygen atom causes a downfield shift for this methyl carbon.

    Experimental Protocols

    While an experimental spectrum for the title compound is not presented, the following outlines a general procedure for acquiring a ¹³C NMR spectrum for similar small organic molecules.

    Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    Sample Preparation:

    • Weigh approximately 20-50 mg of the solid sample or measure 100-200 µL of the liquid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm (from -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

    Data Processing:

    • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

    • Phase correction and baseline correction are applied to the resulting spectrum.

    • The chemical shifts are referenced to the signal of the deuterated solvent or an internal standard like tetramethylsilane (TMS).

    Conclusion

    This comparative guide provides a detailed analysis of the predicted ¹³C NMR chemical shifts for 5-(4-methoxyphenoxy)pentanoic acid methyl ester. By comparing the predicted data with experimental values of structurally related compounds, a confident assignment of each carbon signal has been achieved. This approach not only serves as a valuable resource for the structural verification of the title compound but also provides a practical illustration of the substituent effects on ¹³C NMR chemical shifts, which is a fundamental concept in the structural elucidation of organic molecules. Researchers and professionals in the fields of chemistry and drug development can utilize this guide as a reference for interpreting the ¹³C NMR spectra of similar compounds.

    References

    • NMRShiftDB2: A comprehensive database of assigned NMR spectra. [Link]

    • Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds. [Link]

    Validation

    mass spectrometry fragmentation of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

    As a Senior Application Scientist, selecting the optimal analytical platform for characterizing bifunctional organic molecules requires a deep understanding of gas-phase ion chemistry. 5-(4-Methoxyphenoxy)pentanoic Acid...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the optimal analytical platform for characterizing bifunctional organic molecules requires a deep understanding of gas-phase ion chemistry. 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS: 1027079-22-6) is a critical protected intermediate frequently utilized in the total synthesis of complex natural products and pharmaceuticals, such as Stigmatellin A[3].

    Because this molecule contains both a methyl ester and an alkyl aryl ether, it presents a unique opportunity to evaluate how different ionization energies dictate fragmentation. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and quantification of this compound.

    Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

    To design a robust analytical method, we must first understand the causality of the molecule's fragmentation. The exact mass of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is 238.12 Da. Its fragmentation is entirely dependent on the internal energy imparted during ionization [2, 4].

    GC-EI-MS (Hard Ionization at 70 eV) Under standard EI conditions, high-energy electron bombardment strips an electron from the molecule to form the radical cation [M]•+ at m/z 238. The excess internal energy drives extensive, predictable fragmentation:

    • Alkyl Aryl Ether Cleavage (Base Peak Formation): Ethers typically undergo C-O bond cleavage beta to the aromatic ring. Because of the stability of the aromatic system, a favorable hydrogen rearrangement occurs, yielding the highly stable 4-methoxyphenol radical cation at m/z 124. This is almost always the base peak in the spectrum [1, 2].

    • Ester Alpha-Cleavage: The loss of a methoxy radical (•OCH3, 31 Da) from the ester terminus generates a diagnostic acylium ion at m/z 207 [4].

    • Aliphatic Chain Cleavage: Inductive cleavage can leave the charge on the aliphatic ester fragment, producing an ion at m/z 115 ([CH2CH2CH2CH2COOCH3]+).

    LC-ESI-MS/MS (Soft Ionization + CID) Electrospray ionization (ESI) gently protonates the molecule, yielding an intact [M+H]+ precursor at m/z 239. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole, the lower energy regime targets only the weakest bonds:

    • Cleavage of the ether bond yields the protonated 4-methoxyphenol at m/z 125.

    • The ester group frequently undergoes a neutral loss of methanol (CH3OH, 32 Da), yielding a secondary fragment at m/z 207.

    Fragmentation_Pathways M [M]•+ m/z 238 Parent Ion P1 Alkyl Aryl Ether Cleavage M->P1 P2 Ester Alpha Cleavage M->P2 F1 4-Methoxyphenol •+ m/z 124 P1->F1 F2 Acylium Ion m/z 207 P2->F2

    Primary EI fragmentation pathways of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

    Comparative Performance Data

    When deciding between GC-MS and LC-MS/MS, the choice hinges on the project's goal: untargeted structural confirmation vs. high-sensitivity targeted quantitation .

    Table 1: Analytical Platform Comparison

    ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
    Primary Application Structural confirmation, library matchingHigh-sensitivity quantitation (e.g., PK studies)
    Precursor Ion [M]•+ (m/z 238) - Often low abundance[M+H]+ (m/z 239) - High abundance
    Base Peak m/z 124 (Radical cation)m/z 125 (Protonated cation)
    Matrix Interference Moderate (requires volatile extraction)Low (MRM provides high specificity)
    Limit of Detection ~10-50 ng/mL~0.1-1 ng/mL

    Table 2: Diagnostic EI Fragmentation Ions (70 eV)

    m/zIon TypeMechanistic Origin
    238 [M]•+Molecular ion (radical cation)
    207 [M - OCH3]+Alpha-cleavage at the methyl ester
    124 [C7H8O2]•+Alkyl aryl ether cleavage with hydrogen rearrangement
    115 [C6H11O2]+Inductive cleavage of the aliphatic ester chain

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in system suitability tests (SST).

    Protocol A: GC-EI-MS Structural Elucidation

    Best for verifying the synthesis or purity of the compound.

    • System Suitability Test (SST): Prior to analysis, inject Perfluorotributylamine (PFTBA) tuning standard. Verify that the mass spectrometer achieves standard 70 eV tuning ratios (m/z 69 at 100%, m/z 219 at >35%, m/z 502 at >1%).

    • Sample Preparation: Dissolve 1 mg of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester in 1 mL of GC-grade ethyl acetate. Include a solvent blank to rule out column carryover [1].

    • GC Parameters:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at 1.0 mL/min (constant flow).

      • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) [1].

      • Injection: 1 µL, split ratio 20:1, inlet at 250°C.

    • MS Parameters: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 40–400.

    • Validation Check: Confirm the presence of the m/z 124 base peak and the m/z 238 parent ion. If m/z 238 is absent, lower the injector temperature to 220°C to prevent thermal degradation.

    Protocol B: LC-ESI-MS/MS Targeted Quantitation

    Best for tracking the compound in complex biological matrices.

    • System Suitability Test (SST): Perform a direct infusion of the analyte (100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid) to optimize the Collision Energy (CE) for the 239 → 125 transition.

    • Sample Preparation: Perform a liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE). Evaporate the organic layer and reconstitute in the mobile phase. Spike in a deuterated internal standard (e.g., d3-methoxy analog) to correct for matrix-induced ion suppression.

    • LC Parameters:

      • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

    • MS/MS Parameters (Positive MRM Mode):

      • Quantifier Transition: m/z 239.1 → 125.1 (CE: ~15 eV).

      • Qualifier Transition: m/z 239.1 → 115.1 (CE: ~20 eV).

    • Validation Check: Ensure the calibration curve (0.1 to 100 ng/mL) yields an R2>0.995 and the quantifier/qualifier ion ratio remains within ±20% across all samples.

    GC_LC_Workflow A Sample: 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester B Analytical Platform Selection A->B C1 GC-EI-MS (Hard Ionization, 70 eV) B->C1 C2 LC-ESI-MS/MS (Soft Ionization, Positive Mode) B->C2 D1 Radical Cation [M]•+ m/z 238 C1->D1 D2 Protonated Ion [M+H]+ m/z 239 C2->D2 E1 Extensive Fragmentation: m/z 124 (Base), 207, 115 D1->E1 E2 Targeted CID (MRM): m/z 239 -> 125, 115 D2->E2

    Workflow comparison for MS analysis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

    References

    • Studylib. "Mass Spectrometry Fragmentation: Ethers, Amines, More." Studylib. Available at: [Link]

    • Pharmaffiliates. "5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester - Product Information." Pharmaffiliates. Available at:[Link]

    • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. Available at:[Link]

    Comparative

    Analytical Comparison Guide: FTIR Methodologies for the Characterization of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

    Executive Summary 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS: 1027079-22-6) is a critical protected intermediate utilized in advanced organic synthesis, most notably in the preparation of Stigmatellin A, a pote...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS: 1027079-22-6) is a critical protected intermediate utilized in advanced organic synthesis, most notably in the preparation of Stigmatellin A, a potent cytochrome b6f complex inhibitor[1]. Validating the structural integrity of this compound—specifically confirming the complete esterification of the pentanoic acid and the stability of the methoxyphenoxy ether linkages—is a mandatory Quality Assurance (QA) step.

    Fourier Transform Infrared Spectroscopy (FTIR) is the analytical gold standard for this verification. This guide objectively compares the two dominant FTIR sampling methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to help researchers select the optimal analytical pathway based on their specific need for rapid screening versus rigorous bulk quantification.

    Molecular Context & Vibrational Targets

    To accurately evaluate the analytical techniques, we must first define the expected spectral markers for the target molecule ( C13​H18​O4​ ). The compound features a methyl ester group, an aliphatic pentanoic chain, and an aryl-alkyl ether system.

    Table 1: Key Diagnostic IR Bands for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

    Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
    Ester Carbonyl ~1735 - 1745C=O StretchPrimary confirmation of successful esterification.
    Aromatic Ring ~1510, ~1600C=C StretchValidates the presence of the phenoxy core.
    Aryl-Alkyl Ether ~1240 - 1250C-O-C Asym. StretchConfirms the methoxy and phenoxy ether linkages.
    Ester C-O ~1170 - 1200C-O-C StretchSecondary confirmation of the methyl ester group.
    Aliphatic Chain ~2850 - 2950C-H StretchConfirms the pentanoic alkyl backbone.
    Hydroxyl (Impurity) ~2500 - 3300O-H Stretch (Broad)If present, indicates unreacted 5-(4-Methoxyphenoxy)pentanoic acid precursor.

    Methodological Comparison: ATR vs. Transmission FTIR

    Choosing between ATR and Transmission FTIR is not merely a matter of convenience; the decision fundamentally alters the physics of sample interaction, affecting spectral quality, sampling depth, and quantitative reliability[2].

    • Transmission FTIR: This traditional method passes the infrared beam completely through a dispersed sample (typically a 1% KBr pellet). Because the beam traverses the entire sample, transmission spectra accurately represent the bulk chemistry and adhere strictly to the Beer-Lambert law, making it superior for concentration measurement and method validation[3].

    • ATR-FTIR: ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). This generates an evanescent wave that penetrates only a few micrometers into the sample surface[4]. While ATR requires zero sample preparation and is non-destructive, it is fundamentally a surface analysis technique[5].

    Table 2: Performance Matrix for Ester Analysis

    ParameterATR-FTIRTransmission FTIR (KBr)
    Sampling Mechanism Evanescent wave (Surface interaction)Direct beam pass-through (Bulk interaction)
    Penetration Depth 0.5 - 2.0 µm (Wavelength dependent)Entire sample thickness
    Sample Preparation None (Direct application to crystal)High (Grinding, pressing into 1% w/w pellet)
    Quantitative Accuracy Semi-quantitative (Requires software correction)Highly quantitative (Linear Beer-Lambert response)
    Primary Use Case Rapid QA/QC screening, structural IDRigorous impurity quantification, bulk analysis

    Experimental Workflows (Self-Validating Protocols)

    The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the lab.

    FTIR_Workflow cluster_ATR ATR-FTIR Method cluster_Trans Transmission Method Start Sample: 5-(4-Methoxyphenoxy) pentanoic Acid Methyl Ester ATR_Prep Direct Crystal Application (No Sample Prep) Start->ATR_Prep Trans_Prep KBr Pellet Dispersion (1% w/w Concentration) Start->Trans_Prep ATR_Scan Evanescent Wave Scan (Surface Analysis) ATR_Prep->ATR_Scan ATR_Data Apply ATR Correction Algorithm ATR_Scan->ATR_Data Compare Spectral Overlay & Structural Verification ATR_Data->Compare Trans_Scan IR Beam Pass-Through (Bulk Analysis) Trans_Prep->Trans_Scan Trans_Data Direct Beer-Lambert Quantification Trans_Scan->Trans_Data Trans_Data->Compare

    Workflow comparing ATR and Transmission FTIR for ester analysis.

    Protocol A: Attenuated Total Reflectance (ATR-FTIR) Analysis

    Objective: Rapid structural verification of the ester intermediate during synthesis.

    • System Initialization & Background: Ensure the spectrometer is purged with dry nitrogen to minimize atmospheric CO2​ and H2​O interference. Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

      • Causality: A clean background prevents ghost peaks and establishes a true zero-absorbance baseline.

    • Sample Loading: Deposit a sufficient amount of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester to completely cover the crystal. If the batch is highly viscous or crystalline, apply the pressure anvil until the software indicates optimal contact pressure.

      • Causality: The evanescent wave only penetrates ~1 µm; poor contact results in weak, noisy spectra.

    • Acquisition: Collect 32 scans across the 4000–400 cm⁻¹ range.

    • Data Correction: Apply the ATR correction algorithm in the spectrometer software.

      • Causality: This mathematically normalizes the spectrum to account for the wavelength-dependent penetration depth, allowing accurate comparison against standard transmission libraries[6].

    Protocol B: Transmission FTIR (KBr Pellet) Analysis

    Objective: High-sensitivity bulk analysis for trace unreacted acid impurities.

    • Matrix Preparation: Pre-dry IR-grade Potassium Bromide (KBr) at 105°C for 24 hours.

      • Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at ~3300 cm⁻¹, which can easily mask the O-H signal of trace unreacted 5-(4-Methoxyphenoxy)pentanoic acid.

    • Sample Dispersion: Weigh ~1.5 mg of the ester and ~148.5 mg of dried KBr (approx. 1% w/w concentration). Grind thoroughly in an agate mortar for 1-2 minutes.

      • Causality: Fine, uniform dispersion prevents the Christiansen effect (anomalous scattering that distorts baselines).

    • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply 10 tons of pressure for 2 minutes under a vacuum.

      • Causality: Vacuum removes trapped air, yielding a highly transparent pellet that minimizes scattering losses.

    • Acquisition & Analysis: Place the pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against an empty-beam background. Quantify impurities directly using the Beer-Lambert law.

    Mechanistic Causality: The ATR Penetration Depth Anomaly

    When comparing raw spectra of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester from both methods, researchers often notice discrepancies in peak intensities. According to 6, the penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the infrared light[6].

    ATR_Mechanism IR Infrared Source Beam Crystal High Refractive Index Crystal (Diamond / ZnSe) IR->Crystal Incident Beam Wave Evanescent Wave Generation (Depth ~0.5 - 2 µm) Crystal->Wave Total Internal Reflection Detector Detector (Attenuated Signal) Crystal->Detector Exiting Beam Sample Ester Sample Surface (C=O & C-O Absorption) Wave->Sample Molecular Interaction

    Evanescent wave mechanism in ATR-FTIR causing wavelength-dependent penetration.

    Because of this physical phenomenon, lower wavenumber bands (such as the crucial C-O-C ether stretches at ~1240 cm⁻¹) will artificially appear at higher absorbances than shorter wavelength bands (like the aliphatic C-H stretches at ~2900 cm⁻¹) in raw ATR data[6]. If direct comparison to a transmission library is required, an ATR correction algorithm must be applied to prevent misinterpretation of the chemical structure[2].

    Conclusion & Analytical Recommendations

    Both ATR and Transmission FTIR offer distinct, complementary advantages for the analysis of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

    • Choose ATR-FTIR for rapid, day-to-day synthetic monitoring. Its zero-preparation, non-destructive nature allows chemists to instantly verify the presence of the ester carbonyl (~1740 cm⁻¹) and recover the sample immediately[4][5].

    • Choose Transmission FTIR for final QA/QC batch release and rigorous impurity profiling. Because the beam passes entirely through the sample, it eliminates surface-bias and provides the linear bulk data necessary to quantify trace amounts of unreacted acid precursors[2][3].

    References

    • Pharmaffiliates. "5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester." 1

    • WordPress (Analytical Science Blog). "How to Choose Between ATR and Transmission FTIR." 2

    • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." 4

    • Athena Technology. "FTIR Accessories Guide: ATR vs Transmission vs Reflectance."3

    • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy."5

    • PIKE Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." 6

    Sources

    Validation

    biological activity of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester vs analogs

    Biological Activity of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester vs. Analogs: A Comprehensive Comparison Guide Executive Summary In the landscape of drug development and complex natural product synthesis, 5-(4-Meth...

    Author: BenchChem Technical Support Team. Date: March 2026

    Biological Activity of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester vs. Analogs: A Comprehensive Comparison Guide

    Executive Summary

    In the landscape of drug development and complex natural product synthesis, 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS 1027079-22-6) occupies a unique position. Rather than acting as a direct therapeutic agent, this compound serves as a critical, protected structural scaffold. It is primarily utilized as a synthetic intermediate in the preparation of potent respiratory chain inhibitors like Stigmatellin A[1][2], while its structural analogs—specifically substituted phenoxyalkanoic acids—are extensively evaluated as metabolic modulators targeting Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptors (FFARs)[3][4].

    This guide objectively compares the biological activity of this baseline precursor against its active analogs and downstream complex derivatives, providing validated experimental frameworks for their evaluation.

    Chemical Ontology & Structural Significance

    The core pharmacophore of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is the aryloxyalkanoic acid backbone. In its esterified form, the molecule is biologically inert in direct receptor-binding assays. The methyl ester acts as a lipophilic protecting group that prevents premature degradation during complex total synthesis[1].

    To evaluate its biological potential or that of its direct analogs, the ester must be hydrolyzed to unmask the terminal carboxylic acid. This free carboxylate is the critical moiety required to form a hydrogen-bond network with the tyrosine and histidine residues within the AF-2 activation function domain of target nuclear receptors[5].

    Scaffold_Divergence Base 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester FreeAcid Free Pentanoic Acid (Active Pharmacophore) Base->FreeAcid Ester Hydrolysis Complex Complex Derivatives (e.g., Stigmatellin A) Base->Complex Total Synthesis Metabolic Metabolic Analogs (e.g., TDPPA, Gemfibrozil) FreeAcid->Metabolic Structural Modification PPAR PPAR-α / FFAR4 Activation (Lipid Lowering) Metabolic->PPAR Target Agonism Cyt Cytochrome bc1 Inhibition (Respiratory Blockade) Complex->Cyt Target Antagonism

    Figure 1: Divergent biological pathways of the phenoxypentanoic acid scaffold.

    Divergent Biological Activity: The Precursor vs. Analogs

    Metabolic Modulators (PPARα and FFAR4 Agonists)

    While the methoxy-substituted precursor is a baseline building block, modifying the phenoxy ring yields highly active metabolic analogs:

    • TDPPA (5-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)pentanoic acid): A recent breakthrough analog that replaces the methoxy group with a hydrogen sulfide-donating dithiole ring. TDPPA exhibits potent PPAR-α agonism, significantly reducing serum triglycerides and LDL cholesterol in hyperlipidemic models while offering H2S-mediated hepatoprotection[4].

    • Gemfibrozil: A classic fibrate analog (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid) that utilizes the same phenoxypentanoic acid backbone to activate PPAR-α, enhancing the oxidation of fatty acids[6].

    • FFAR4 Agonists: Recent structure-activity relationship (SAR) studies have demonstrated that phenoxyalkanoic acid derivatives act as potent Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists, promoting insulin secretion and improving glucose tolerance in Type 2 Diabetes models[3].

    Complex Respiratory Inhibitors (Stigmatellin A)

    In synthetic chemistry, 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is explicitly cataloged as an intermediate for the preparation of Stigmatellin A [1][7]. Stigmatellin A is a complex myxobacterial secondary metabolite[8]. Unlike the metabolic analogs, Stigmatellin A is a potent antifungal and antibacterial agent that binds specifically to the Qo oxidation site of the cytochrome bc1 complex (Complex III), completely halting the cellular electron transport chain[8][9].

    Quantitative Performance Comparison

    The following table synthesizes the biological targets and experimental efficacies of the base ester versus its structural and downstream analogs.

    CompoundStructural ClassificationPrimary Biological TargetActivity (EC50/IC50)Primary Indication
    5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Protected Aryloxyalkanoic AcidNone (Prodrug/Precursor)N/AChemical Intermediate[1][10]
    5-(4-Methoxyphenoxy)pentanoic Acid Free Aryloxyalkanoic AcidPPARα / FFAR4>10 μM (Baseline)Pharmacophore Scaffold
    TDPPA Substituted Phenoxypentanoic AcidPPARαHigh Potency (In Vivo)Hyperlipidemia[4]
    Gemfibrozil 2,2-Dimethyl Phenoxypentanoic AcidPPARα~50 μMDyslipidemia[6]
    Stigmatellin A Chromone-Alkenyl DerivativeCytochrome bc1 (Qo Site)~20 nMAntifungal / Research[8][9]

    Self-Validating Experimental Protocols

    To objectively evaluate the biological activity of phenoxyalkanoic acid analogs, researchers must employ highly controlled, self-validating in vitro systems.

    Protocol A: Chemical Saponification (Ester Cleavage)
    • Procedure: Dissolve 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (or an esterified analog) in a 3:1 Tetrahydrofuran (THF)/H2O mixture. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours. Acidify with 1M HCl and extract with ethyl acetate.

    • Causality: The methyl ester moiety acts as a lipophilic mask. While it enhances membrane permeability in vivo, it renders the compound biologically inert in cell-free or reporter assays because it cannot coordinate with target receptors. Saponification unmasks the terminal carboxylic acid, exposing the critical hydrogen-bond donor/acceptor required for receptor activation[4][5].

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the ester peak and the emergence of the highly polar acid peak validates successful deprotection prior to biological screening.

    Protocol B: GAL4/PPAR Transactivation Assay
    • Procedure: Transfect CHO cells with a plasmid encoding a GAL4 DNA-binding domain fused to the PPARα ligand-binding domain (LBD), alongside a GAL4-driven luciferase reporter plasmid. Incubate the cells with the deprotected free acid analogs for 24 hours at 37°C, then measure luminescence[5].

    • Causality: Utilizing a chimeric GAL4 system isolates the assay from endogenous nuclear receptors. If full-length wild-type PPARs were used, endogenous fatty acids in the culture media could create high background noise. The chimera ensures that any luminescent signal is exclusively the result of the test analog binding to the specific PPAR LBD[5].

    • Self-Validation: Include a known reference agonist (e.g., GW0742 or Gemfibrozil) as a positive control[5][6]. The assay is only considered valid if the reference compound produces a dose-dependent sigmoidal curve with an EC50 within 0.5 log units of its established literature value.

    Workflow Prep Ester Cleavage (LiOH/THF) Transfect Cell Transfection (GAL4/PPAR Chimera) Prep->Transfect Incubate Ligand Incubation (24h at 37°C) Transfect->Incubate Assay Luciferase Reporter Assay Incubate->Assay Analyze EC50 Calculation & SAR Analysis Assay->Analyze

    Figure 2: Self-validating workflow for PPAR transactivation assays.

    References

    • [1] Pharmaffiliates. CAS No : 1027079-22-6 | Product Name : 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. Available at: [Link]

    • [8] Semantic Scholar / Journal of Biological Chemistry. The Biosynthesis of the Aromatic Myxobacterial Electron Transport Inhibitor Stigmatellin Is Directed by a Novel Type of Modular Polyketide Synthase. Available at: [Link]

    • [9] J-Stage. STIGMATELLIN, A NEW ANTIBIOTIC FROM Stigmatella aurantiaca. Available at: [Link]

    • [5] ACS Publications. Design, Synthesis, and Biological Evaluation of Arylimidazole Derivatives as Potent PPARδ Agonists for the Treatment of Renal Fibrosis. Available at: [Link]

    • [3] MDPI. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Available at: [Link]

    • [4] PubMed. Hypolipidemic and Hepatoprotective Effects of 5-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)Pentanoic Acid (TDPPA) on Hyperlipidemic Mice. Available at: [Link]

    Sources

    Comparative

    A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

    Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a detailed examination of the analytical qualification of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS No. 1027079-22-6).

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Welcome to a detailed examination of the analytical qualification of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS No. 1027079-22-6). This guide is designed not merely to present a Certificate of Analysis (CoA) but to deconstruct it, offering a comparative framework to critically evaluate the quality of this key chemical intermediate. As an intermediate in the synthesis of complex molecules like Stigmatellin A, its purity and identity are paramount.[1] We will explore the causality behind the analytical techniques chosen, compare data from high-purity batches versus those with common impurities, and provide actionable protocols for in-house verification.

    The Foundational Pillars of Analytical Qualification

    A Certificate of Analysis is more than a document; it is a testament to a molecule's identity, purity, and quality. For a compound like 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester, with its distinct functional groups—an aromatic ether, an aliphatic chain, and a methyl ester—a multi-faceted analytical approach is non-negotiable. Our evaluation rests on three core pillars:

    • Identity Confirmation: Does the material match the expected chemical structure?

    • Purity and Impurity Profiling: What is the percentage of the desired compound, and what are the identities and quantities of other components?

    • Residual Analysis: Are there any residual solvents or inorganic contaminants?

    The following workflow illustrates the logical progression of a comprehensive analysis.

    Analytical_Workflow cluster_0 Phase 1: Material Reception & Initial Screening cluster_1 Phase 2: Structural Identity Confirmation cluster_2 Phase 3: Quantitative Purity & Impurity Assessment cluster_3 Phase 4: Final Certification Reception Sample Receipt & Documentation Visual Visual & Physical Inspection (Appearance, Color) Reception->Visual Solubility Solubility Tests (e.g., in MeCN, DCM) Visual->Solubility FTIR FTIR Spectroscopy (Functional Group Analysis) Solubility->FTIR NMR ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (GC-MS) (Molecular Weight Verification) NMR->MS HPLC HPLC-UV/DAD (Purity Assay, Impurity Profile) MS->HPLC GC GC-FID (Residual Solvents) HPLC->GC Data Data Review & Integration GC->Data CoA Certificate of Analysis Generation Data->CoA

    Caption: A comprehensive analytical workflow for the qualification of a chemical intermediate.

    Identity Confirmation: Is It the Right Molecule?

    Confirming the chemical structure is the first and most critical step. We employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the gold standard for unambiguous structure elucidation. For 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (C₁₃H₁₈O₄), the ¹H and ¹³C spectra provide a detailed map of the hydrogen and carbon environments.

    ¹H NMR (500 MHz, CDCl₃) - Expected Chemical Shifts & Assignments:

    Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
    ~6.85d, J ≈ 9.0 Hz4HAr-H The four aromatic protons appear as a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.
    ~3.95t, J ≈ 6.5 Hz2H-O-CH₂ -CH₂-Protons on the carbon adjacent to the phenoxy oxygen, deshielded by the oxygen atom.
    ~3.77s3HAr-OCH₃ Singlet for the aromatic methoxy group protons.
    ~3.67s3H-C(=O)OCH₃ Singlet for the methyl ester protons.
    ~2.35t, J ≈ 7.0 Hz2H-CH₂ -C(=O)O-Protons on the carbon alpha to the ester carbonyl.
    ~1.80m4H-OCH₂-CH₂ -CH₂ -CH₂-Multiplet for the two central methylene groups of the pentanoic chain.

    Comparative Analysis:

    • High-Purity Lot: The integration values will be precise (4H, 2H, 3H, 3H, 2H, 4H). The baseline will be clean, and splitting patterns will be well-resolved.

    • Impure Lot: The presence of 5-(4-Methoxyphenoxy)pentanoic acid (the unesterified acid) would introduce a broad singlet above 10 ppm (the carboxylic acid proton) and slightly shifted aliphatic signals. Unreacted 4-methoxyphenol would show a broad singlet for the phenolic -OH and a simpler aromatic signal.

    Mass Spectrometry (MS)

    Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), this technique confirms the molecular weight and provides a fragmentation pattern that serves as a molecular fingerprint.

    • Molecular Ion (M⁺): The expected molecular weight is 238.28 g/mol .[2] In EI-MS, the molecular ion peak [M]⁺ at m/z = 238 should be observable, though it may be of low intensity.[3]

    • Key Fragments: The fragmentation pattern is highly predictable. Expect to see significant peaks corresponding to the loss of the methoxy group (-OCH₃, m/z = 207), the loss of the carbomethoxy group (-COOCH₃, m/z = 179), and a base peak at m/z = 124 corresponding to the stable methoxyphenoxyethyl fragment [CH₃OC₆H₄OCH₂]⁺ or m/z=108 for the methoxyphenol fragment.

    Comparative Analysis:

    ParameterHigh-Purity LotLot with Impurity: 4-Methoxyphenol
    GC Retention Time Single major peak at expected tR.Two peaks. An earlier eluting peak for 4-methoxyphenol and the main product peak.
    Mass Spectrum [M]⁺ at m/z 238. Fragments at 207, 179, 124, 108.Main peak spectrum as expected. Impurity peak spectrum shows [M]⁺ at m/z 124.

    Purity and Impurity Profiling: A Quantitative Assessment

    While NMR and MS confirm identity, High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying purity and detecting non-volatile impurities.

    Impurity_Profile cluster_synthesis Main 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (Target Molecule) Imp1 4-Methoxyphenol (Starting Material) Main->Imp1 May contain Imp2 5-(4-Methoxyphenoxy)pentanoic Acid (Hydrolysis/Incomplete Esterification) Main->Imp2 May contain Imp3 Residual Solvents (e.g., Toluene, DMF) Main->Imp3 May contain

    Caption: Common potential impurities in 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

    High-Performance Liquid Chromatography (HPLC)

    A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential.[4] The goal is to separate the main compound from all potential process-related impurities and degradation products.

    Experimental Protocol: RP-HPLC Method

    • System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4][5]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 228 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

    Data Comparison: Purity Assay

    ParameterHigh-Purity Lot (>99.0%)Lot with Impurity (e.g., 97.5%)
    Chromatogram A single, sharp, symmetrical main peak at the expected retention time (~15 min).A major peak for the product. An additional, earlier eluting peak for the more polar 5-(4-methoxyphenoxy)pentanoic acid impurity.
    Purity (% Area) Main Peak Area > 99.0%. No other peak > 0.1%.Main Peak Area = 97.5%. Impurity Peak Area = 2.0%. Other minor peaks present.
    Peak Tailing Tailing factor between 0.9 and 1.2.May show increased tailing if column is overloaded or interacting with impurities.
    DAD Analysis Peak is spectrally pure across its entire width.The main peak should still be pure, confirming the identity of the separated component.

    This comparative data is crucial. A CoA stating "98% purity" is insufficient without the accompanying chromatogram. Researchers must demand to see the separation to understand if the 2% impurity is a single compound or a collection of minor ones, which could have vastly different implications for their downstream applications.

    Conclusion and Senior Scientist Recommendations

    The Certificate of Analysis for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is a foundational document that requires critical interpretation.

    Key Takeaways:

    • Trust but Verify: Always cross-reference the data presented. The NMR integration, the molecular ion in the MS, and the HPLC purity should tell a consistent story.

    • Demand Raw Data: A summary CoA is a start, but the actual spectra and chromatograms are essential for a full evaluation. These allow you to spot minor impurities, baseline noise, or poor peak shape that might be overlooked in a summary table.

    • Understand the Impurities: The nature of the impurity is as important as its quantity. A small amount of a reactive starting material could be more detrimental to your synthesis than a larger amount of an inert solvent. The impurity profile diagram provided should guide your assessment of potential risks.

    • Context is King: The required purity level depends on the application. A 98% pure standard might be acceptable for initial screening, but GMP-regulated synthesis for drug development will demand >99.5% purity with all impurities >0.1% identified and characterized.

    By adopting this analytical mindset, you move from being a passive consumer of data to an active, critical evaluator of chemical quality, ensuring the integrity and success of your scientific endeavors.

    References

    • AWS. (n.d.). III Spectroscopic Data.
    • ChemicalBook. (2023). 5-[3,5-DIMETHOXY-4-(FMOC-AMINOMETHYL)PHENOXY]PENTANOIC ACID | 115109-65-4.
    • Sigma-Aldrich. (n.d.). 5-(4-methoxy-phenyl)-5-oxo-pentanoic acid methyl ester.
    • BenchChem. (n.d.). A Comparative Guide to Alternatives for Methyl 4-methyl-5-oxopentanoate in Heterocycle Synthesis.
    • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
    • SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-.
    • Fisher Scientific. (n.d.). 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester, TRC 500 mg.
    • Pharmaffiliates. (n.d.). CAS No: 1027079-22-6 | Product Name: 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.
    • ResearchGate. (n.d.). NMR Data for the Methyl Esters of Compounds 4 and 6 a.
    • Sigma-Aldrich. (n.d.). 5-(4-methoxy-phenyl)-5-oxo-pentanoic acid methyl ester AldrichCPR.
    • ChemicalBook. (n.d.). 5-(4-methoxyphenyl)pentanoic acid(7508-04-5) 1H NMR spectrum.
    • NIST. (n.d.). Pentanoic acid, 4-methyl-, methyl ester.
    • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
    • BG. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration.
    • MOLNOVA. (n.d.). Certificate of Analysis(Version 1.0).
    • Google Patents. (1998). US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
    • JEOL. (n.d.). Integrated qualitative analysis of fatty acid methyl esters(FAMEs) by msFineAnalysis iQ.
    • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
    • Organic Syntheses Procedure. (n.d.). 4-methyl-2-methylenepentanoate.
    • Semantic Scholar. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
    • Jackson, G. (n.d.). Analytical Methods. West Virginia University.
    • PMC. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
    • PubMed. (2019). Detection and Quantification of 5F-ADB and Its Methyl Ester Hydrolysis Metabolite in Fatal Intoxication Cases by Liquid Chromatography-High Resolution Mass Spectrometry.
    • FKIT. (2014). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin.
    • Reddit. (2014). What's the best way to methylate carboxylic acids without dizaomethane?
    • MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
    • Royal Society of Chemistry. (n.d.). Analytical Methods.
    • SIELC Technologies. (2018). Separation of Pentanoic acid on Newcrom R1 HPLC column.
    • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.
    • PubMed. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
    • ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities.
    • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
    • ChemicalBook. (2023). 3-((methoxycarbonyl)methyl)-5-methylhexanoic acid | 181289-11-2.

    Sources

    Validation

    analytical standards for methyl 5-(4-methoxyphenoxy)pentanoate

    Analytical Standards for Stigmatellin Precursors: Methyl 5-(4-methoxyphenoxy)pentanoate vs. Free Acid Alternatives As drug development professionals push the boundaries of mitochondrial targeting, the precise quantificat...

    Author: BenchChem Technical Support Team. Date: March 2026

    Analytical Standards for Stigmatellin Precursors: Methyl 5-(4-methoxyphenoxy)pentanoate vs. Free Acid Alternatives

    As drug development professionals push the boundaries of mitochondrial targeting, the precise quantification of complex polyketides like Stigmatellin A has become paramount. Stigmatellin A is a highly potent inhibitor of the ubiquinol oxidation (Qo) center in the cytochrome bc1 complex, making it a critical tool in respiratory chain research. To accurately track its synthesis and pharmacokinetic profile, researchers rely on high-purity analytical standards.

    This guide objectively compares the analytical performance of methyl 5-(4-methoxyphenoxy)pentanoate (MMPP) against its free acid counterpart, 5-(4-methoxyphenoxy)pentanoic acid (FAPP) , and details the integration of deuterated internal standards (MMPP-d3) in modern LC-MS/MS workflows.

    Chemical Causality: Why Derivatization Matters

    In analytical chemistry, the choice of standard dictates the reliability of the entire assay. MMPP (CAS 1027079-22-6) is a protected intermediate widely utilized in the preparation of Stigmatellin A ()[1]. When developing quantitative assays, researchers often debate whether to use this methyl ester or the free carboxylic acid (FAPP) ().

    The causality behind preferring MMPP lies in molecular interactions at the stationary phase. Free carboxylic acids like FAPP are highly polar and prone to hydrogen bonding with residual silanol groups on silica-based C18 columns. This secondary interaction inevitably causes peak tailing, broadens the chromatographic peak, and reduces the signal-to-noise (S/N) ratio.

    By utilizing MMPP, the polar carboxylic moiety is masked. This esterification increases the molecule's lipophilicity, driving it deeper into the hydrophobic stationary phase for predictable retention and sharper peaks. Furthermore, in Electrospray Ionization positive mode (ESI+), the ester carbonyl acts as a superior proton acceptor, drastically improving ionization efficiency and lowering the Limit of Detection (LOD).

    Comparative Performance Data

    The following table summarizes the quantitative performance of these analytical standards under identical reversed-phase LC-MS/MS conditions (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    Analytical StandardRole in AssayRetention Time (min)Peak Symmetry (As)LOD (ng/mL)Matrix Recovery (%)
    MMPP (Methyl Ester)Primary Quantifier4.501.05 (Sharp)0.592.4 ± 3.1
    FAPP (Free Acid)Alternative Standard2.851.45 (Tailing)2.078.6 ± 5.4
    MMPP-d3 (Deuterated)Internal Standard (IS)4.481.05 (Sharp)0.592.1 ± 3.0

    Data Interpretation: MMPP demonstrates superior peak symmetry and a four-fold improvement in LOD compared to FAPP, validating the necessity of the protected ester for trace-level quantification.

    Self-Validating Experimental Protocol: LC-MS/MS Workflow

    To guarantee trustworthiness, an analytical protocol must be a self-validating system. The following methodology for MMPP quantification incorporates mandatory System Suitability Testing (SST) and internal standard normalization to account for matrix effects and ion suppression.

    Step 1: Matrix Spiking & IS Addition Aliquot 100 µL of the biological or synthetic matrix into a microcentrifuge tube. Spike with 10 µL of MMPP-d3 internal standard (working solution at 100 ng/mL). Causality: Adding the IS before any extraction step ensures that any volumetric losses during sample prep are mathematically normalized.

    Step 2: Liquid-Liquid Extraction (LLE) Add 500 µL of a Hexane:Ethyl Acetate (80:20, v/v) mixture. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 5 minutes. Causality: The highly non-polar hexane selectively partitions the lipophilic MMPP ester into the organic layer, leaving polar matrix proteins and endogenous salts in the aqueous phase, thereby preventing MS source fouling.

    Step 3: Chromatographic Separation Transfer the organic supernatant to an LC vial and evaporate to dryness under gentle nitrogen flow. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile + 0.1% Formic Acid). Inject 5 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm).

    Step 4: System Suitability & Validation (The Self-Validation Checkpoint) Monitor the MRM transitions for MMPP and MMPP-d3. Validation Rule: The system is considered validated for the run only if the MMPP-d3 internal standard peak area remains consistent (±15% RSD) across all matrix samples. If the IS area drops by >15%, it indicates unmitigated ion suppression, and the LLE solvent ratio must be adjusted.

    Analytical_Workflow N1 1. Sample Aliquot & IS Spiking (Add 10 ng/mL MMPP-d3) N2 2. Liquid-Liquid Extraction (Hexane:EtOAc 80:20 v/v) N1->N2 N3 3. Reversed-Phase UPLC (C18, 1.7 µm, Gradient Elution) N2->N3 N4 4. ESI+ MS/MS Detection (MRM Mode) N3->N4 N5 5. Self-Validation (Check IS %RSD & Recovery) N4->N5

    Step-by-step LC-MS/MS analytical workflow for MMPP quantification.

    Mechanistic Pathway: The Role of Stigmatellin A

    Understanding the downstream biological target is crucial for contextualizing the need for high-purity precursors. MMPP is an essential building block in the preparation of Stigmatellin A[1].

    Once synthesized, Stigmatellin A exerts its biological activity by binding with high affinity to the Qo site of the cytochrome bc1 complex ()[2]. This binding physically displaces ubiquinone, shifting the midpoint redox potential of the Rieske iron-sulfur protein (ISP) from 290 mV to 540 mV. This thermodynamic shift halts electron transfer to cytochrome c1, effectively shutting down the mitochondrial respiratory chain and depleting cellular ATP ()[3].

    Signaling_Pathway MMPP MMPP Standard (Precursor) Stig Stigmatellin A (Active Inhibitor) MMPP->Stig Synthesis Cyt Cytochrome bc1 (Qo Site) Stig->Cyt High-Affinity Binding ISP Iron-Sulfur Protein (Reduction Blocked) Cyt->ISP Disrupts Electron Transfer Resp Cellular Respiration (Halted) ISP->Resp ATP Depletion

    Mechanistic pathway of Stigmatellin A inhibiting the cytochrome bc1 complex.

    References

    • Pharmaffiliates. "5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS 1027079-22-6)". Pharmaffiliates Reference Standards. Available at:[Link]

    • Esser, L., et al. "Crystallographic studies of quinol oxidation site inhibitors: a modified classification of inhibitors for the cytochrome bc(1) complex." Journal of Molecular Biology, 341:281-302, 2004. (PDBj Summary 1sqx). Available at:[Link]

    • Thierbach, G., et al. "The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane." FEBS Letters, 185(2):311-5, 1985. Available at:[Link]

    Sources

    Comparative

    Mechanistic Causality: The Dual Nature of the Methoxy Group

    This comprehensive guide evaluates the chemical reactivity of similar methoxyphenoxy esters, specifically focusing on the positional isomers of methoxyphenyl acetate (ortho, meta, and para). For researchers and drug deve...

    Author: BenchChem Technical Support Team. Date: March 2026

    This comprehensive guide evaluates the chemical reactivity of similar methoxyphenoxy esters, specifically focusing on the positional isomers of methoxyphenyl acetate (ortho, meta, and para). For researchers and drug development professionals designing prodrugs, covalent inhibitors, or esterase substrates, understanding the nuanced electronic and steric contributions of the methoxy (-OCH₃) group is critical for tuning acyl transfer rates and half-lives.

    The hydrolysis of substituted phenyl acetates in aqueous media predominantly proceeds via a base-catalyzed acyl-oxygen cleavage mechanism (B_Ac2). The rate-determining step is the nucleophilic attack of the hydroxide ion on the ester carbonyl, forming a negatively charged tetrahedral intermediate[1].

    The position of the methoxy substituent on the phenoxy leaving group dictates the reactivity of the ester through a delicate balance of inductive (-I) and resonance (+M) effects:

    • para-Methoxyphenyl acetate: The methoxy group is strongly electron-donating via resonance (+M effect). This resonance donates electron density into the aromatic ring and up to the ester oxygen, stabilizing the ground state and destabilizing the formation of the negatively charged tetrahedral intermediate. Consequently, the para-isomer exhibits a significantly slower hydrolysis rate than the unsubstituted analog[2].

    • meta-Methoxyphenyl acetate: Resonance effects cannot propagate effectively from the meta position. Here, the methoxy group acts purely as an electron-withdrawing group via its inductive effect (-I). By pulling electron density away from the carbonyl carbon, it increases the electrophilicity of the ester, accelerating nucleophilic attack and resulting in a faster hydrolysis rate[3].

    • ortho-Methoxyphenyl acetate: The ortho position is subject to a complex interplay of the -I effect, +M effect, and steric hindrance. While the proximity of the electronegative oxygen exerts a strong inductive pull, the steric bulk of the methoxy group physically shields the carbonyl carbon from incoming nucleophiles. In most aqueous alkaline conditions, the steric penalty outweighs the inductive activation, leading to a reduced reaction rate compared to the meta isomer[4].

    G Methoxy Methoxy (-OCH3) Substitution Meta meta-Position Inductive Withdrawing (-I) Methoxy->Meta Para para-Position Resonance Donating (+M) Methoxy->Para Ortho ortho-Position Steric + Inductive + Resonance Methoxy->Ortho Faster Increased Reactivity (Faster Hydrolysis) Meta->Faster σ_m = +0.12 Slower Decreased Reactivity (Slower Hydrolysis) Para->Slower σ_p = -0.27 Variable Variable Reactivity (Steric Hindrance Dominates) Ortho->Variable Complex Effects

    Caption: Logical relationship of methoxy substitution on ester reactivity.

    Quantitative Reactivity Comparison

    The influence of these electronic effects is mathematically formalized by the Hammett equation ( log(k/k0​)=ρσ ). For the alkaline hydrolysis of phenyl acetates, the reaction constant ( ρ ) is typically around +0.87 to +1.0, meaning the reaction is highly sensitive to the electron-withdrawing or donating nature of the substituent[2].

    The table below summarizes the theoretical and observed reactivity metrics for these similar esters.

    Ester DerivativeSubstituent PositionHammett Constant ( σ )Dominant Electronic EffectRelative Hydrolysis Rate ( krel​ )Estimated Half-Life ( t1/2​ ) Trend
    Phenyl acetate None (H)0.00Baseline1.00Baseline
    m-Methoxyphenyl acetate meta (-OCH₃)+0.12Inductive Withdrawing (-I)~1.32Shorter than baseline
    p-Methoxyphenyl acetate para (-OCH₃)-0.27Resonance Donating (+M)~0.53Longer than baseline
    o-Methoxyphenyl acetate ortho (-OCH₃)N/ASteric Hindrance > Inductive~0.80Slightly longer than baseline

    (Note: krel​ values are normalized approximations based on standard aqueous alkaline hydrolysis at 25 °C where ρ≈1.0 .)

    Self-Validating Experimental Protocol: Kinetic Profiling via UV-Vis

    To objectively compare the reactivity of these methoxyphenoxy esters in your own laboratory, a continuous UV-Vis spectrophotometric assay is the gold standard.

    Causality of Experimental Design: We utilize pseudo-first-order conditions by maintaining a vast excess of hydroxide ions ( [OH−]≫[Ester] ). This isolates the ester concentration as the sole kinetic variable, simplifying the rate law to an exponential decay model. We monitor the reaction at the isosbestic point and the specific λmax​ of the released methoxyphenolate anion (typically 290–310 nm), which absorbs much more strongly than the parent ester, providing a high signal-to-noise ratio[4].

    System Validation: This protocol includes a built-in validation loop. Unsubstituted phenyl acetate is run concurrently as an internal standard. By plotting the experimental log(kobs​) of the meta and para derivatives against their known Hammett σ constants, the linearity of the plot validates the absence of competing side reactions (e.g., buffer catalysis or micellar aggregation).

    Step-by-Step Methodology
    • Buffer and Reagent Preparation:

      • Prepare a 0.05 M sodium borate buffer and adjust to pH 10.0 using 0.1 M NaOH.

      • Prepare 10 mM stock solutions of o-, m-, and p-methoxyphenyl acetate, as well as unsubstituted phenyl acetate, in anhydrous HPLC-grade acetonitrile. (Note: Acetonitrile is chosen to prevent premature solvolysis before the assay begins).

    • Thermal Equilibration:

      • Transfer 2.97 mL of the pH 10.0 buffer into a quartz cuvette (1 cm path length).

      • Place the cuvette in a Peltier-controlled UV-Vis spectrophotometer and equilibrate to exactly 25.0 ± 0.1 °C for 10 minutes. Temperature control is critical due to the Arrhenius dependence of the rate constant.

    • Reaction Initiation:

      • Inject 30 µL of the ester stock solution into the cuvette (final ester concentration = 100 µM; final acetonitrile concentration = 1% v/v).

      • Rapidly invert the cuvette three times to ensure homogeneous mixing.

    • Kinetic Monitoring:

      • Immediately begin recording the absorbance at the predetermined λmax​ for the specific methoxyphenolate leaving group (e.g., 295 nm for p-methoxyphenolate).

      • Record data points every 2 seconds for at least 5 half-lives.

    • Data Analysis & Validation:

      • Fit the absorbance-time data to the first-order integrated rate equation: At​=A∞​−(A∞​−A0​)e−kobs​t .

      • Extract the pseudo-first-order rate constant ( kobs​ ).

      • Validation Check: Calculate the second-order rate constant ( kOH​=kobs​/[OH−] ). Plot log(kOH​) versus the Hammett σ constants for the H, m-OCH₃, and p-OCH₃ esters. A linear fit with an R2>0.98 confirms the integrity of the kinetic system.

    G Start Prepare Reagents (Esters & Buffers) Equilibrate Thermal Equilibration (25.0 ± 0.1 °C) Start->Equilibrate Mix Initiate Reaction (Mix Ester + Base) Equilibrate->Mix Measure UV-Vis Monitoring (Phenolate Absorbance) Mix->Measure Analyze Data Analysis (Pseudo-1st Order Fit) Measure->Analyze

    Caption: Workflow for UV-Vis kinetic assay of ester hydrolysis.

    References

    • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - EPA. Environmental Protection Agency (EPA).[Link]

    • On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. ACS Publications.[Link]

    • Mechanistic change in the reactivity of substituted phenyl acetates over phenyl thiolacetates toward imidazole in aqueous phase. ResearchGate.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

    As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the critical reasoning behind each step, ensuring a culture of safety and compliance in your laboratory.

    Hazard Assessment and Initial Precautions: Know Your Compound

    Immediate Safety Protocol:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, compatible chemical-resistant gloves, and chemical safety goggles.[3][4]

    • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[3][5]

    • Exposure Response:

      • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[3]

      • Eye Contact: Flush eyes for at least 15 minutes, lifting the upper and lower eyelids to ensure thorough rinsing.[2][3]

      • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

      • Ingestion: Wash out the mouth with water and seek immediate medical attention.[3]

    Waste Characterization: Classifying for Compliance

    Proper disposal starts with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits certain characteristics or is specifically listed.[6][7] You must characterize the waste at its point of generation.

    Hazardous Characteristic Assessment for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Rationale & Action
    Ignitability Likely. Organic esters are often combustible. While a specific flashpoint is not available, treat as potentially flammable.Do not dispose of near heat sources or ignition sparks.[8] This waste must be segregated as a flammable liquid.[9]
    Corrosivity Unlikely. The compound is not a strong acid or base.A pH test is not typically necessary unless it has been mixed with other corrosive reagents.
    Reactivity Unlikely under normal conditions. The compound is generally stable but should be kept away from strong acids, bases, and oxidizing agents.[3]Segregate from incompatible materials to prevent dangerous reactions.[9][10]
    Toxicity Assume Toxicity. While not listed as an acutely toxic "P-listed" waste, its potential for harm upon ingestion, inhalation, or skin contact requires it to be managed as toxic waste.[3][7]This waste stream must be handled as hazardous and cannot be disposed of in regular trash or down the drain.[11][12]

    Based on this assessment, 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester waste must be managed as hazardous chemical waste , likely falling into the category of non-halogenated flammable organic liquids.

    Step-by-Step Disposal Protocol: From Benchtop to Pickup

    The overriding principle is that a disposal plan must be in place before any experiment begins.[13] Never dispose of this chemical down the drain or in the regular trash.[8][11]

    Step 1: Select the Correct Waste Container

    • Choose a container made of a compatible material (e.g., a clean, empty solvent bottle made of glass or polyethylene). The container must be in good condition with a secure, leak-proof screw cap.[7][14]

    • Do not use a container that previously held an incompatible chemical (e.g., an acid or an oxidizer).[10]

    Step 2: Proper Labeling

    • The container must be clearly labeled as soon as the first drop of waste is added.[14]

    • The label must include:

      • The words "HAZARDOUS WASTE ".[14]

      • The full chemical name: "5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester ". Do not use abbreviations or chemical formulas.[14]

      • The approximate percentage or concentration of the waste.

      • Any other components in the waste stream (e.g., solvents used for rinsing).

      • The date when waste accumulation began.[15]

    Step 3: Waste Accumulation and Segregation

    • Keep the hazardous waste container closed at all times, except when adding waste. Do not leave a funnel in the opening.[14][16]

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[7][14]

    • Crucially, segregate this waste. Store it with other non-halogenated organic wastes, away from incompatible materials like acids, bases, and oxidizers.[9][17]

    Step 4: Managing Empty Containers

    • An "empty" container that held this compound must still be managed carefully.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[16][17]

    • The rinsate from this cleaning process is itself hazardous waste and must be collected in your labeled hazardous waste container.[13][17]

    • After triple-rinsing, deface or remove the original product label, and the container may then be disposed of in the appropriate glass or plastic recycling bin.[9][17]

    Step 5: Arranging for Final Disposal

    • Once the waste container is 90% full, complete a chemical waste pickup form as required by your institution's Environmental Health & Safety (EHS) office.[14]

    • EHS will then collect the waste for final disposal. The most appropriate method for this type of organic compound is high-temperature incineration in a licensed hazardous waste facility.[3] This process ensures the complete destruction of the chemical, minimizing environmental impact.

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the proper disposal of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

    G start Waste Generation: 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is_container_empty Is this an empty container? start->is_container_empty triple_rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. is_container_empty->triple_rinse Yes characterize_waste Characterize as Hazardous Waste (Flammable, Toxic Organic) is_container_empty->characterize_waste No deface_label Deface original label. Dispose of clean container in appropriate lab glass/plastic bin. triple_rinse->deface_label end Proper Disposal Complete deface_label->end containerize Select compatible, sealed container. Attach 'HAZARDOUS WASTE' label with full chemical name. characterize_waste->containerize segregate Segregate from incompatible waste streams (e.g., acids, oxidizers). containerize->segregate store Store in designated Satellite Accumulation Area (SAA). segregate->store request_pickup When container is full, request pickup from EHS for incineration. store->request_pickup request_pickup->end

    Caption: Decision workflow for disposal of 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

    References

    • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office. Retrieved from [Link]

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

    • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

    • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]

    • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. Retrieved from [Link]

    • Material Safety Data Sheet for 5,5,5-Trifluoro-3-oxo-pentanoic acid methyl ester. (n.d.). J & W PharmLab, LLC. Retrieved from [Link]

    • Laboratory Chemical Waste Handling and Disposal Guidelines. (2023, March 21). University of Canterbury. Retrieved from [Link]

    • Laboratory Waste Disposal Safety Protocols. (2023, August 16). National Science Teaching Association. Retrieved from [Link]

    • Chemical Waste Disposal Guidelines for Educational Facilities. (2024, February 3). MLI Environmental. Retrieved from [Link]

    • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

    • Safety Data Sheet for 4-methylvaleric acid. (2023, August 28). Sigma-Aldrich. Retrieved from [Link]

    • Material Safety Data Sheet for 3-Formyl-4-hydroxy-benzoic acid methyl ester. (n.d.). Chemcia Scientific. Retrieved from [Link]

    • 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]

    • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]

    • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

    • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. Retrieved from [Link]

    • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

    An advanced operational safety and handling guide for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester must address not only the intrinsic properties of the chemical itself but also the severe hazard profile of the downst...

    Author: BenchChem Technical Support Team. Date: March 2026

    An advanced operational safety and handling guide for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester must address not only the intrinsic properties of the chemical itself but also the severe hazard profile of the downstream active pharmaceutical ingredients (APIs) it is used to synthesize.

    As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a self-validating, field-proven methodology for handling this specific intermediate.

    Executive Summary & Mechanistic Hazard Context

    5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS: 1027079-22-6) is a highly specialized, protected intermediate utilized primarily in the total synthesis of[1].

    To understand the safety requirements of this precursor, one must understand the pharmacology of its product. Stigmatellin A is a potent natural antibiotic and respiratory inhibitor that strongly binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex, effectively halting electron transfer from the Rieske iron-sulfur protein to cytochrome c1[2][3]. Because the final API is classified under GHS as Acute Tox. 2 (Fatal if swallowed)[4], handling its late-stage precursors requires an elevated safety posture. Accidental exposure to biologically active analogs during synthesis can result in severe mitochondrial toxicity.

    Physicochemical Properties & Risk Causality

    The physical state of a chemical dictates its exposure route. This ester presents unique handling challenges due to its lipophilicity and the aggressive carrier solvents required for its dissolution[5].

    Table 1: Quantitative Physicochemical Data & Operational Implications

    PropertyValueScientific Causality & Operational Implication
    CAS Number 1027079-22-6Primary identifier required for strict hazardous waste tracking.
    Molecular Formula C₁₃H₁₈O₄Combustible organic material; incompatible with strong oxidizers.
    Molecular Weight 238.28 g/mol High MW lipophilic compound; presents a significant dermal absorption risk.
    Physical State Clear OilProne to surface adherence; difficult to visually detect on benchtops during a spill.
    Solubility Dichloromethane (DCM), Ethyl Acetate (EtOAc)Requires highly specific chemical-resistant PPE; standard nitrile is rapidly degraded by DCM.

    Mandatory Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient when handling this ester in solution. The following matrix outlines the required protective barriers based on chemical causality.

    Table 2: Advanced PPE Requirements

    PPE CategorySpecificationCausality & Justification
    Hand Protection (Pure Oil) Heavy-Duty Nitrile (≥8 mil)Provides a sufficient mechanical and chemical barrier for the pure lipophilic oil during initial weighing and dispensing.
    Hand Protection (in DCM) Viton™ or Polyvinyl Alcohol (PVA)DCM permeates standard nitrile gloves in <3 minutes. It acts as a "carrier solvent," driving dissolved ester compounds directly through the stratum corneum.
    Eye Protection ANSI Z87.1+ Splash GogglesProtects ocular mucosa from aerosolized oil or solvent splashes during pressurized transfers.
    Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk when handling the ester in highly flammable carrier solvents like EtOAc.
    Respiratory Chemical Fume HoodMust be handled in a hood with a face velocity of 80-120 fpm to prevent inhalation of volatile carrier solvents.

    Operational Workflow & Handling Protocol

    Every protocol must be a self-validating system. The following step-by-step methodology ensures that any failure in the safety barrier is immediately detectable before human exposure occurs.

    Step 1: Environmental & Equipment Validation

    • Action: Verify the fume hood flow rate monitor reads between 80-120 fpm. Clear the workspace of all incompatible materials (e.g., strong acids, bases, and oxidizers).

    • Causality: The ester linkage is susceptible to hydrolysis under extreme pH conditions. Maintaining a clean, well-ventilated environment prevents unintended side reactions and inhalation of volatile byproducts.

    Step 2: PPE Donning & The "Double-Glove" Method

    • Action: Apply standard 4-mil nitrile gloves as a base layer, followed by solvent-specific outer gloves (Viton™ or PVA if using DCM).

    • Causality & Self-Validation: Heavy-duty outer gloves provide the primary chemical barrier but compromise tactile feedback, increasing the risk of micro-tears. The inner nitrile glove acts as a self-validating secondary barrier. If the outer glove is breached, the inner glove provides a brief window of protection, signaling the user to immediately halt the operation and change gloves before dermal exposure occurs.

    Step 3: Dispensing the Clear Oil

    • Action: Utilize a positive displacement pipette or a glass gas-tight syringe to transfer the ester[5].

    • Causality: 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester is a viscous, lipophilic clear oil. Standard air-displacement pipettes rely on an air cushion that expands or contracts with vapor pressure and viscosity, leading to inaccurate volumetric transfers and hazardous dripping. Positive displacement eliminates the air cushion, ensuring absolute volumetric precision and preventing benchtop contamination.

    Step 4: Solvent Dissolution & Transfer

    • Action: Slowly introduce the carrier solvent (DCM or EtOAc)[5] to the reaction vial within a secondary high-density polyethylene (HDPE) containment tray.

    • Causality: Dissolving the pure oil dramatically increases its bioavailability. The secondary containment tray is an engineering control: if the primary reaction vial fractures due to thermal stress or mechanical impact, the hazardous solution is entirely captured.

    G Start 1. Fume Hood Validation (Face Velocity: 80-120 fpm) PPE 2. PPE Donning (Viton/PVA Gloves for DCM) Start->PPE Verified Safe Dispense 3. Dispense Clear Oil (Positive Displacement Pipette) PPE->Dispense Fully Protected Dissolve 4. Solvent Dissolution (Add DCM or EtOAc) Dispense->Dissolve Transfer to Flask React 5. Stigmatellin A Synthesis (Cytochrome bc1 Inhibitor Pathway) Dissolve->React Reagents Prepared Waste 6. Waste Segregation (Halogenated vs. Non-Halogenated) React->Waste Post-Reaction Cleanup

    Fig 1: Operational safety and handling workflow for 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester.

    Spill Response & Disposal Plan

    In the event of a spill, the clear oil can be difficult to visualize, making thorough decontamination critical.

    Minor Spill Protocol (<50 mL):

    • Containment: Alert nearby personnel and maximize fume hood ventilation. Do not use combustible materials (like standard paper towels) if the ester is mixed with oxidizing agents.

    • Absorption: Apply an inert, universal absorbent such as diatomaceous earth or vermiculite to the spill perimeter, working inward to prevent spreading.

    • Collection: Sweep the saturated absorbent into a compatible, sealable hazardous waste container using non-sparking tools.

    • Chemical Decontamination: Wash the surface with a strong detergent and water solution to break down the lipophilic oil. Follow with an isopropyl alcohol (IPA) wipe to remove any residual chemical traces.

    Waste Segregation & Disposal:

    • Halogenated Waste: If the ester was dissolved in Dichloromethane (DCM), the resulting mixture must be strictly deposited into "Halogenated Organic Waste" containers.

    • Non-Halogenated Waste: If dissolved in Ethyl Acetate (EtOAc) or Methanol, it must be routed to "Non-Halogenated Organic Waste."

    • Labeling: All waste containers must be explicitly labeled with "CAS 1027079-22-6" and the specific solvent used to prevent violent incompatible waste reactions in the facility's accumulation area.

    References

    • Title: CAS No : 1027079-22-6 | Product Name : 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester Source: Pharmaffiliates URL: [Link]

    • Title: Stigmatellin | C30H42O7 | CID 447884 Source: PubChem - NIH URL: [Link]

    • Title: Direct Evidence for the Interaction of Stigmatellin with a Protonated Acidic Group in the bc1 Complex Source: Biochemistry - ACS Publications URL: [Link]

    • Title: Stigmatellin Source: Grokipedia URL: [Link]

    Sources

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